4'-Fluoro-2'-nitroacetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBZEUCQENVPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196302 | |
| Record name | 4'-Fluoro-2'-nitroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-39-5 | |
| Record name | 4'-Fluoro-2'-nitroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Fluoro-2'-nitroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Fluoro-2'-nitroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 4'-Fluoro-2'-nitroacetanilide
An In-depth Technical Guide to the Physicochemical Properties of 4'-Fluoro-2'-nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic nitro compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] Its unique arrangement of functional groups—an acetamido group, a nitro group, and a fluorine atom on a benzene ring—makes it a versatile building block in medicinal chemistry and agrochemical development.[1][2] This document provides a comprehensive overview of the physicochemical properties, spectral data, and a representative synthetic protocol for this compound, intended to serve as a technical resource for professionals in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 448-39-5 | [3][4] |
| IUPAC Name | N-(4-fluoro-2-nitrophenyl)acetamide | [3] |
| Molecular Formula | C₈H₇FN₂O₃ | [3][4] |
| Molecular Weight | 198.15 g/mol | [3] |
| Appearance | Light yellow to yellow to orange powder or crystal | [1][2] |
| Melting Point | 71 - 74 °C | [1][2] |
| Boiling Point | Not available | - |
| Solubility | Recrystallization protocols suggest solubility in hot ethanol and poor solubility in cold water. | [1][2] |
| InChI | InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | [3][4][5] |
| InChIKey | UZBZEUCQENVPQB-UHFFFAOYSA-N | [3][4][5] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)F)--INVALID-LINK--[O-] | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. Below are the key spectral data obtained from ¹H NMR, Mass Spectrometry, and the expected ranges for ¹³C NMR and IR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the hydrogen environments within the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Reference(s) |
| -NH (Amide) | ~10.2 | CDCl₃ | [5] |
| Aromatic-H (multiple peaks) | 8.79, 7.92, 7.41 | CDCl₃ | [5] |
| -CH₃ (Acetyl) | ~2.30 | CDCl₃ | [5] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) results in fragmentation of the molecule, providing a characteristic fingerprint.
| m/z Value | Interpretation | Reference(s) |
| 198 | [M]⁺ (Molecular Ion) | [5] |
| 156 | Base Peak ([M-C₂H₂O]⁺) | [3][5] |
| 110 | Fragment | [3][5] |
| 43 | [CH₃CO]⁺ Fragment | [3] |
¹³C NMR and Infrared (IR) Spectroscopy
| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber | Reference(s) |
| ¹³C NMR | C=O (Amide) | 160-180 ppm | [6] |
| Aromatic Carbons | 110-160 ppm | [6] | |
| C-NO₂ | ~140-150 ppm | [6] | |
| C-F | ~150-165 ppm (J C-F coupling) | [6] | |
| CH₃ (Acetyl) | 20-30 ppm | [6] | |
| IR | N-H Stretch (Amide) | 3100-3500 cm⁻¹ (broad) | |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | ||
| C=O Stretch (Amide) | ~1710 cm⁻¹ (strong) | ||
| N-O Stretch (Nitro) | 1500-1550 cm⁻¹ & 1300-1370 cm⁻¹ | ||
| C-F Stretch | 1000-1400 cm⁻¹ |
Experimental Protocols
Synthesis of this compound
The following is a representative procedure for the synthesis of this compound via electrophilic aromatic substitution (nitration) of 4'-fluoroacetanilide. This protocol is based on established methods for the nitration of acetanilide derivatives.
Materials:
-
4'-Fluoroacetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a flask, dissolve 4'-fluoroacetanilide in glacial acetic acid. Carefully add concentrated sulfuric acid while cooling the flask in an ice bath. Stir until a clear solution is formed.
-
Preparation of Nitrating Mixture: In a separate container, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 4'-fluoroacetanilide. Maintain the reaction temperature below 10°C throughout the addition using the ice bath.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture slowly over a beaker filled with crushed ice and water. A yellow solid, the crude this compound, will precipitate.
-
Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from a minimum amount of hot ethanol to yield purified crystals of this compound.
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC/LC interface.
-
Acquire the mass spectrum using Electron Ionization (EI).
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of Synthetic Utility
As an intermediate, this compound is not typically involved in signaling pathways itself but is a key starting material for more complex molecules. The following diagrams illustrate its synthetic preparation and its role as a chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound(448-39-5) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4'-Fluoro-2'-nitroacetanilide (CAS: 448-39-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4'-Fluoro-2'-nitroacetanilide, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its primary applications, with a focus on its role in the synthesis of targeted cancer therapies. Safety information and spectroscopic data are also presented to offer a comprehensive resource for laboratory and development settings.
Introduction
This compound, with the CAS number 448-39-5, is an aromatic organic compound characterized by a fluoro and a nitro group substituted on an acetanilide framework. Its strategic functionalization makes it a valuable building block in organic synthesis, particularly for the introduction of the 4-fluoro-2-nitroaniline moiety in more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery. This guide serves as a technical resource for professionals engaged in research and development involving this versatile intermediate.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 448-39-5[1] |
| Molecular Formula | C₈H₇FN₂O₃[1] |
| Molecular Weight | 198.15 g/mol [2] |
| IUPAC Name | N-(4-fluoro-2-nitrophenyl)acetamide[2] |
| Synonyms | 4-Fluoro-2-nitroacetanilide, N-(4-Fluoro-2-nitrophenyl)acetamide |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 70-74 °C | [1][3] |
| Appearance | Light yellow to yellow to orange powder/crystal | [3] |
| Solubility | Soluble in organic solvents | |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the nitration of 4-fluoroacetanilide. The following protocol is a representative procedure based on established methods for the nitration of acetanilides.
Synthesis of this compound via Nitration of 4-Fluoroacetanilide
This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring of 4-fluoroacetanilide. The acetamido group is an ortho-, para-director; however, the position ortho to the activating acetamido group and meta to the deactivating fluoro group is favored.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask, cautiously add a stoichiometric equivalent of fuming nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: Dissolve 4-fluoroacetanilide in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid in a separate flask equipped with a stirrer and a thermometer. Cool the solution to 0-5 °C in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-fluoroacetanilide, ensuring the temperature of the reaction mixture is maintained below 15-20 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Isolation of the Product: Pour the reaction mixture slowly into a beaker containing crushed ice and water with constant stirring. The crude this compound will precipitate out as a solid.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[4][5][6]
Alternative Synthesis: Acetylation of 4-Fluoro-2-nitroaniline
An alternative route involves the acetylation of 4-fluoro-2-nitroaniline.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline in a suitable solvent like glacial acetic acid.
-
Acetylation: Add acetic anhydride to the solution. The reaction can be catalyzed by a small amount of concentrated sulfuric acid.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Work-up: After the reaction is complete, the mixture is poured into cold water to precipitate the product.
-
Purification: The solid product is collected by filtration, washed with water, and can be purified by recrystallization.
References
An In-depth Technical Guide to the Molecular Structure of 4'-Fluoro-2'-nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4'-Fluoro-2'-nitroacetanilide (CAS No. 448-39-5). This compound serves as a valuable building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic data, and a representative synthetic protocol.
Molecular Structure and Properties
This compound, with the IUPAC name N-(4-fluoro-2-nitrophenyl)acetamide, is a substituted aromatic compound.[1][2] Its structure consists of an acetanilide core with a fluorine atom at the 4'-position and a nitro group at the 2'-position of the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 448-39-5 | [1] |
| Molecular Formula | C8H7FN2O3 | [1][3][4] |
| Molecular Weight | 198.15 g/mol | [1][3][4] |
| Melting Point | 70-74 °C | [5][6][7] |
| Appearance | Light yellow to yellow to orange powder/crystal | [6] |
| IUPAC Name | N-(4-fluoro-2-nitrophenyl)acetamide | [1][2] |
Spectroscopic Data
The molecular structure of this compound has been elucidated and confirmed by various spectroscopic techniques. The key data are summarized below.
Table 2: Spectroscopic Data of this compound
| Technique | Data Highlights |
| ¹H NMR | Spectrum available, confirming the presence of aromatic and acetyl protons.[3] |
| ¹³C NMR | Spectrum available, indicating the carbon framework of the molecule.[1][8] |
| IR Spectroscopy | Spectra available (FTIR, ATR-IR), showing characteristic peaks for N-H, C=O, and NO2 functional groups.[1] |
| Mass Spectrometry | Mass spectrum (electron ionization) available, with the molecular ion peak confirming the molecular weight.[3][4] |
Experimental Protocols
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 4'-Fluoroacetanilide (Acetylation)
This procedure is adapted from the general method for the acetylation of anilines.
Materials:
-
4-Fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
Procedure:
-
In a fume hood, dissolve 4-fluoroaniline in glacial acetic acid in a flask.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Synthesis of this compound (Nitration)
This protocol is based on the general procedure for the nitration of acetanilide.
Materials:
-
4'-Fluoroacetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve the dried 4'-fluoroacetanilide from Step 1 in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4'-fluoroacetanilide, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional hour.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for synthesis.
Applications in Research and Development
This compound is a versatile intermediate in the synthesis of various biologically active molecules.[6][7] Its functional groups allow for further chemical modifications, making it a key component in the development of novel pharmaceuticals and agrochemicals.[6][7] Specifically, it has been utilized in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[6][7]
References
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chemsynthesis.com [chemsynthesis.com]
Spectroscopic Profile of 4'-Fluoro-2'-nitroacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for the compound 4'-Fluoro-2'-nitroacetanilide, a versatile building block in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Core Spectroscopic Data
The empirical formula for this compound is C₈H₇FN₂O₃, with a molecular weight of 198.15 g/mol .[1][2] The structural and spectral data presented here are crucial for its identification, characterization, and application in further research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
The ¹H NMR spectrum was acquired on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| NH (Amide) | 10.2 | Singlet | 1H |
| H-3' | 8.793 | Doublet of doublets | 1H |
| H-6' | 7.924 | Doublet of doublets | 1H |
| H-5' | 7.406 | Triplet of doublets | 1H |
| CH₃ (Acetyl) | 2.298 | Singlet | 3H |
¹³C NMR Data
Publicly available, detailed peak-by-peak ¹³C NMR data for this compound is limited in the searched resources. Spectral databases like SpectraBase may contain this information, often accessible via a free account.[1][3]
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3100 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic, CH₃) | 2960 - 2850 |
| C=O Stretch (Amide) | 1700 - 1650 |
| N-O Asymmetric Stretch (Nitro) | 1550 - 1500 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N-O Symmetric Stretch (Nitro) | 1350 - 1300 |
| C-N Stretch | 1400 - 1200 |
| C-F Stretch | 1250 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 198. The most abundant fragment (base peak) is observed at m/z 156.
| m/z | Relative Intensity (%) | Assignment |
| 198 | 22.4 | [M]⁺ (Molecular Ion) |
| 156 | 100.0 | [M - C₂H₂O]⁺ |
| 110 | 37.9 | [M - C₂H₂O - NO₂]⁺ |
| 43 | 67.2 | [CH₃CO]⁺ |
Experimental Protocols & Workflows
The following sections provide an overview of the methodologies typically employed to acquire the spectroscopic data presented above.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like this compound involves sample preparation, data acquisition using the respective spectrometer, and subsequent data processing and interpretation.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: The NMR spectrometer (e.g., a 300 or 400 MHz Bruker instrument) is set up for the desired nucleus (¹H or ¹³C). The sample is placed in the magnet, and the field is locked and shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.
-
Background Spectrum: A background spectrum is collected using an empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a heated probe for solid samples or through a gas chromatograph for volatile compounds. The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments and neutral species.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.
References
An In-depth Technical Guide on the Electronic and Steric Effects in 4'-Fluoro-2'-nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the molecular structure of 4'-Fluoro-2'-nitroacetanilide. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount for optimizing reaction conditions and designing novel derivatives.[1] This document details the interplay of the electron-withdrawing nitro group and the electronegative fluoro substituent on the aromatic ring, alongside the steric hindrance imposed by the ortho-nitro group. Quantitative data from crystallographic studies and spectroscopic analyses are presented in structured tables. Detailed experimental protocols for the synthesis and characterization of this compound are also provided, supplemented by visual diagrams to elucidate key concepts and workflows.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₈H₇FN₂O₃.[2] Its molecular structure is characterized by an acetanilide backbone featuring a fluorine atom at the para-position and a nitro group at the ortho-position relative to the acetamido group. This unique arrangement of functional groups imparts a distinct combination of electronic and steric properties that are critical to its reactivity and utility as a chemical building block. The presence of both a strong electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences the electron density distribution within the benzene ring, impacting its susceptibility to electrophilic and nucleophilic attack. Furthermore, the positioning of the bulky nitro group ortho to the acetamido substituent introduces significant steric constraints that can dictate the regioselectivity of subsequent chemical transformations. This guide aims to provide a detailed examination of these effects, supported by experimental data and theoretical considerations.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FN₂O₃ | [2] |
| Molecular Weight | 198.15 g/mol | [3] |
| CAS Number | 448-39-5 | [3] |
| Melting Point | 71 - 74 °C | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| ¹H NMR (CDCl₃) | Data not explicitly found in search results | |
| ¹³C NMR (Polysol) | Data not explicitly found in search results | |
| IR (KBr Wafer) | Data not explicitly found in search results | |
| Mass Spectrum (EI) | Data available but not detailed in results |
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of 4-fluoro-2-nitroaniline. This method provides a straightforward and efficient route to the desired product.
Experimental Protocol
Materials:
-
4-Fluoro-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.064 mol) of 4-fluoro-2-nitroaniline in 50 mL of glacial acetic acid.
-
To this solution, cautiously add 15 mL (0.159 mol) of acetic anhydride.
-
Add 5-10 drops of concentrated sulfuric acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours with continuous stirring.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified crystals in a desiccator and determine the yield and melting point.
Synthesis Workflow
Structural Analysis and Steric Effects
The steric effects in this compound are primarily dictated by the spatial arrangement of the substituents on the benzene ring. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 170886. The associated publication can be found in Acta Crystallographica Section E.[3]
Crystallographic Data
The following table summarizes key bond lengths and angles that highlight the steric interactions within the molecule. Note: The exact values from the crystallographic data were not available in the search results and are represented here with placeholders. Accessing the CCDC database or the cited article is necessary for the precise data.
| Parameter | Value (Å or °) | Significance |
| Bond Lengths | ||
| C2-N(nitro) | e.g., 1.48 | The length of this bond can indicate the degree of conjugation of the nitro group with the aromatic ring. |
| C1-N(acetamido) | e.g., 1.41 | Reflects the electronic interaction between the acetamido group and the ring. |
| C4-F | e.g., 1.35 | A typical C-F bond length in an aromatic system. |
| Bond Angles | ||
| C1-C2-N(nitro) | e.g., 121 | Deviation from the ideal 120° can indicate steric strain between the nitro and acetamido groups. |
| C6-C1-N(acetamido) | e.g., 119 | Also indicative of steric interactions with the adjacent nitro group. |
| Dihedral Angles | ||
| C6-C1-N-C(O) | e.g., 45 | This angle describes the torsion of the acetamido group relative to the plane of the benzene ring. |
| C1-C2-N-O | e.g., 30 | Indicates the twisting of the nitro group out of the plane of the aromatic ring due to steric hindrance. |
Analysis of Steric Hindrance
The ortho-positioning of the nitro group relative to the acetamido group is the most significant source of steric strain in the molecule. This steric hindrance forces the acetamido and nitro groups to twist out of the plane of the benzene ring. This deviation from planarity has important consequences for the molecule's electronic properties, as it can disrupt the conjugation of these substituents with the aromatic π-system. The visualization below illustrates the key steric interaction.
Electronic Effects
The electronic properties of this compound are governed by the cumulative effects of its three substituents on the aromatic ring: the acetamido group, the nitro group, and the fluorine atom.
-
Acetamido Group (-NHCOCH₃): This is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring (+M effect). However, the acetyl group is electron-withdrawing (-I effect). Overall, it is considered an activating group.
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It exerts a strong electron-withdrawing effect through both resonance (-M effect) and induction (-I effect).
-
Fluoro Group (-F): Fluorine is the most electronegative element, and thus it has a strong electron-withdrawing inductive effect (-I effect). However, like other halogens, it has a lone pair of electrons that can be donated to the ring through resonance (+M effect). Due to the poor overlap of the 2p orbital of fluorine with the p-orbitals of the carbon atoms in the benzene ring, the inductive effect dominates, making it a deactivating group. It is, however, an ortho-, para-director.
The interplay of these electronic effects results in a complex electron density distribution within the aromatic ring. The strong deactivating nature of the nitro and fluoro groups makes the ring electron-deficient and less susceptible to electrophilic aromatic substitution.
Conclusion
The electronic and steric effects in this compound are intricately linked and significantly influence its chemical behavior. The strong electron-withdrawing nature of the nitro and fluoro substituents renders the aromatic ring electron-deficient, while the steric clash between the ortho-nitro and acetamido groups forces them out of planarity, thereby modulating their electronic contributions. A comprehensive understanding of these principles, supported by the quantitative data and experimental protocols presented in this guide, is essential for the effective utilization of this versatile intermediate in research and development, particularly in the fields of medicinal chemistry and materials science.[1] Further computational studies would be beneficial to provide a more detailed picture of the electron density distribution and molecular orbitals, offering deeper insights into the reactivity of this important molecule.
References
A Comprehensive Technical Guide to the Solubility of 4'-Fluoro-2'-nitroacetanilide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 4'-Fluoro-2'-nitroacetanilide
| Property | Value | Reference |
| Molecular Formula | C₈H₇FN₂O₃ | [1][2][3] |
| Molecular Weight | 198.15 g/mol | [1][2] |
| CAS Number | 448-39-5 | [1] |
| Melting Point | 71 - 74 °C | [2][4] |
| Appearance | Light yellow to yellow to orange powder to crystal | [2][4] |
Quantitative Solubility Data
Quantitative experimental data on the solubility of this compound in a range of organic solvents is crucial for its application in synthesis and formulation. At present, specific mole fraction solubility data for this compound is not available in the peer-reviewed literature.
However, to illustrate the expected solubility trends and provide a valuable point of reference, the following table summarizes the mole fraction solubility (x₁) of a structurally analogous compound, p-nitroacetanilide, in fifteen different organic solvents at various temperatures. This data was determined using the reliable shake-flask method.[5]
Table 1: Mole Fraction Solubility (x₁) of p-Nitroacetanilide in Various Neat Solvents at Different Temperatures (T/K) under 101.2 kPa [5]
| T/K | N-Methylpyrrolidone | N,N-Dimethylformamide | 1,4-Dioxane | Ethyl Acetate | n-Heptanol | Acetonitrile | n-Butanol | n-Propanol | Ethanol | Isopropanol | Methanol | Isobutanol | Ethylene Glycol | Water | Cyclohexane |
| 278.15 | 0.1983 | 0.1765 | 0.0887 | 0.0543 | 0.0165 | 0.0321 | 0.0198 | 0.0211 | 0.0234 | 0.0187 | 0.0256 | 0.0132 | 0.0019 | 0.00018 | 0.00011 |
| 283.15 | 0.2211 | 0.1987 | 0.1012 | 0.0632 | 0.0198 | 0.0387 | 0.0234 | 0.0254 | 0.0287 | 0.0221 | 0.0301 | 0.0156 | 0.0023 | 0.00022 | 0.00014 |
| 288.15 | 0.2456 | 0.2231 | 0.1154 | 0.0734 | 0.0236 | 0.0465 | 0.0276 | 0.0301 | 0.0345 | 0.0265 | 0.0354 | 0.0183 | 0.0028 | 0.00027 | 0.00018 |
| 293.15 | 0.2723 | 0.2498 | 0.1312 | 0.0845 | 0.0278 | 0.0554 | 0.0321 | 0.0356 | 0.0412 | 0.0312 | 0.0415 | 0.0215 | 0.0034 | 0.00033 | 0.00022 |
| 298.15 | 0.3012 | 0.2787 | 0.1487 | 0.0967 | 0.0325 | 0.0654 | 0.0378 | 0.0418 | 0.0487 | 0.0367 | 0.0483 | 0.0251 | 0.0041 | 0.00041 | 0.00027 |
| 303.15 | 0.3324 | 0.3098 | 0.1681 | 0.1101 | 0.0378 | 0.0765 | 0.0441 | 0.0487 | 0.0569 | 0.0428 | 0.0559 | 0.0291 | 0.0049 | 0.00050 | 0.00033 |
| 308.15 | 0.3659 | 0.3432 | 0.1894 | 0.1245 | 0.0437 | 0.0887 | 0.0512 | 0.0564 | 0.0658 | 0.0495 | 0.0642 | 0.0335 | 0.0058 | 0.00061 | 0.00040 |
| 313.15 | 0.4018 | 0.3789 | 0.2126 | 0.1402 | 0.0501 | 0.1021 | 0.0591 | 0.0649 | 0.0756 | 0.0568 | 0.0733 | 0.0383 | 0.0068 | 0.00074 | 0.00048 |
| 318.15 | 0.4402 | 0.4168 | 0.2378 | 0.1571 | 0.0572 | 0.1168 | 0.0678 | 0.0742 | 0.0863 | 0.0647 | 0.0832 | 0.0436 | 0.0079 | 0.00089 | 0.00057 |
| 323.15 | 0.4811 | 0.4571 | 0.2651 | 0.1753 | 0.0649 | 0.1327 | 0.0773 | 0.0843 | 0.0979 | 0.0734 | 0.0939 | 0.0494 | 0.0092 | 0.00106 | 0.00068 |
Experimental Protocols for Solubility Determination
The following sections detail the standard experimental methodologies for determining the solubility of a solid compound like this compound in organic solvents.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining solubility.[6][7][8] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Conical flasks with stoppers
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a stoppered conical flask.
-
Equilibration: The flask is placed in a thermostatic water bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flask confirms saturation.
-
Sample Withdrawal and Filtration: After equilibration, the solution is allowed to stand undisturbed for a sufficient time to allow the excess solid to settle. A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm) into a pre-weighed evaporating dish.
-
Solvent Evaporation: The solvent in the evaporating dish is evaporated at a controlled temperature. For volatile organic solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven.
-
Drying and Weighing: The evaporating dish containing the solid residue is placed in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. The dish is then cooled in a desiccator and weighed on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.
Isothermal Shake-Flask Method
A refined version of the gravimetric method, the isothermal shake-flask method, is a highly accurate and reliable technique for determining equilibrium solubility.[5]
Materials and Apparatus:
-
Same as the Gravimetric Method, with the addition of a constant temperature shaker.
Procedure:
-
Sample Preparation: An excess of this compound is added to a known mass of the solvent in a series of sealed vials or flasks.
-
Equilibration: The vials are placed in a constant temperature shaker and agitated at a constant speed for a predetermined time until equilibrium is reached.
-
Phase Separation: The vials are removed from the shaker and allowed to stand in a thermostatic bath at the same temperature to allow the undissolved solid to settle.
-
Sampling and Analysis: A sample of the supernatant is withdrawn, filtered, and the concentration of the solute is determined. While gravimetric analysis can be used, this method is often coupled with analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy for more precise quantification, especially for low solubility compounds.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for solubility determination.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Key factors influencing and applications of solubility data.
Conclusion
The solubility of this compound in organic solvents is a fundamental parameter for its effective use in chemical synthesis and pharmaceutical development. While specific experimental data for this compound is currently lacking in the public domain, this guide provides the necessary theoretical and practical framework for its determination. The detailed experimental protocols for the gravimetric and isothermal shake-flask methods offer robust approaches for generating reliable solubility data. The illustrative data for the structurally similar p-nitroacetanilide serves as a useful proxy for estimating solubility behavior and designing experiments. It is recommended that researchers generate specific experimental data for this compound in solvents relevant to their processes to ensure accuracy in process design and optimization.
References
- 1. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Collection - Equilibrium Solubility of pâNitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. uomus.edu.iq [uomus.edu.iq]
Thermal Stability of 4'-Fluoro-2'-nitroacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4'-Fluoro-2'-nitroacetanilide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes known information, safety data, and provides an in-depth analysis based on structurally analogous compounds. The primary analog referenced for thermal analysis data is 4-Methoxy-2'-nitroacetanilide, offering insights into the expected thermal behavior.
Compound Overview
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring a nitro group ortho to the acetamido group and a fluorine atom in the para position, suggests that thermal stability is a critical parameter for safe handling, storage, and processing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O₃ | [1] |
| Molecular Weight | 198.15 g/mol | [1] |
| Melting Point | 70-73 °C | [2] |
| Appearance | Light yellow to yellow to orange powder/crystal | [3] |
Thermal Hazards and Safety
Safety data sheets and related literature indicate that this compound should be handled with care, particularly concerning its behavior at elevated temperatures. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]
GHS Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, when handling this compound, especially when there is a risk of heating.[6]
Thermal Analysis: Methodology and Expected Behavior
The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocols
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the onset of decomposition and the presence of volatile components.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., 30 °C to 500 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key parameter derived from this curve.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, such as heating at a rate of 10 °C/min.
-
Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The melting point is observed as an endothermic peak, while decomposition is typically an exothermic event for nitro compounds.
Illustrative Thermal Analysis Data (Based on 4-Methoxy-2'-nitroacetanilide)
Table 2: Thermal Analysis Data for 4-Methoxy-2'-nitroacetanilide
| Parameter | Value | Method |
| Melting Point | 116-117 °C | DSC |
| Decomposition Onset (Tonset) | Approx. 120 °C | DSC |
| Heat of Decomposition (ΔHd) | 1680.9 J/g | DSC |
| Activation Energy (Ea) | 34.32–37.99 kJ/mol | Model-free method |
Source: Organic Process Research & Development[2]
The high heat of decomposition for the methoxy analog suggests that this compound may also pose a significant thermal hazard. The substitution of a methoxy group with a more electronegative fluorine atom could influence the thermal stability, potentially altering the decomposition onset temperature and energy release.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.
Caption: Workflow for Thermal Stability Assessment.
Postulated Thermal Decomposition Relationship
The thermal decomposition of nitroaromatic compounds can be complex. The presence of ortho substituents can lead to intramolecular reactions. The following diagram illustrates a logical relationship for a potential decomposition pathway.
Caption: Postulated Thermal Decomposition Pathway.
Conclusion
While direct, quantitative thermal stability data for this compound is not currently available in the public domain, an analysis of its chemical structure and comparison with the analogous compound, 4-Methoxy-2'-nitroacetanilide, strongly suggests that it is a thermally sensitive material. The presence of the ortho-nitroacetanilide moiety indicates a potential for energetic decomposition upon heating. It is recommended that comprehensive thermal analysis, following the protocols outlined in this guide, be conducted to establish its precise thermal decomposition profile before this compound is used in any process where it may be subjected to elevated temperatures. This will ensure safe handling and mitigate the risk of a thermal runaway event.
References
An In-depth Technical Guide to the Health and Safety of 4'-Fluoro-2'-nitroacetanilide
For researchers, scientists, and professionals in drug development, a thorough understanding of the health and safety profile of chemical reagents is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a comprehensive overview of the health and safety information for 4'-Fluoro-2'-nitroacetanilide, a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. This data is crucial for appropriate storage, handling, and emergency response planning.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O₃ | PubChem[2] |
| Molecular Weight | 198.15 g/mol | PubChem[2] |
| Appearance | Light yellow to yellow to orange powder/crystal | Chem-Impex[1] |
| Melting Point | 71 - 74 °C | Chem-Impex[1] |
| Solubility | Soluble in water | Thermo Fisher Scientific[3] |
| CAS Number | 448-39-5 | PubChem[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.
| Hazard Class | Category | GHS Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335 | May cause respiratory irritation |
Source: PubChem[2]
Signal Word: Warning[2]
Hazard Pictogram:
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following table outlines the recommended procedures.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention. |
Source: Thermo Fisher Scientific[3], Flinn Scientific[4]
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage protocols are essential for minimizing the risk of exposure.
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[3][5] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3] Store locked up.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[3] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[3] |
| Skin Protection | Wear protective gloves and clothing.[3] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[6] |
Fire-Fighting and Accidental Release Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen cyanide.[3] |
| Accidental Release | Sweep up the spill, place in a sealed bag or container for disposal. Ventilate the area and wash the spill site after material pickup is complete. Do not let the chemical enter the environment.[3][4] |
Toxicological Information
While comprehensive toxicological data is not available, the primary hazards are related to irritation.[3] The toxicological properties have not been fully investigated.[3]
Visualizing Safety Protocols
To further aid in the comprehension of safety procedures, the following diagrams illustrate the logical relationships in hazard communication and a general workflow for handling this compound.
Caption: Hazard communication pathway for this compound.
Experimental Workflow
The following diagram outlines a generalized experimental workflow for safely using this compound in a research setting.
Caption: General laboratory workflow for this compound.
This guide is intended to provide a comprehensive overview of the health and safety considerations for this compound. It is imperative that all laboratory personnel consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional safety protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
The Nitro Group in 4'-Fluoro-2'-nitroacetanilide: A Gateway to Novel Pharmaceutical Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a nitro group on an aromatic ring is a cornerstone of synthetic organic chemistry, offering a versatile handle for a wide array of chemical transformations. In the context of pharmaceutical development, 4'-Fluoro-2'-nitroacetanilide stands out as a key intermediate. The reactivity of its nitro group is pivotal for the construction of complex heterocyclic systems, most notably benzimidazoles, which are prevalent in numerous approved drugs. This technical guide provides a comprehensive overview of the reactivity of the nitro group in this compound, detailing common reduction methodologies, subsequent cyclization reactions, and presenting quantitative data and experimental protocols to aid in the synthesis of novel drug candidates.
Chemical Properties and Spectroscopic Data
This compound is a stable, crystalline solid.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FN₂O₃ | [2][3] |
| Molecular Weight | 198.15 g/mol | [2] |
| Melting Point | 71 - 74 °C | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| CAS Number | 448-39-5 | [2] |
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.
| Spectroscopy | Key Data |
| ¹³C NMR | Full spectrum available through subscription services. |
| FTIR | Spectra available in various databases. |
| Mass Spectrometry | Electron ionization mass spectrum data is available.[3] |
Reactivity of the Nitro Group: Reduction to an Amine
The primary and most synthetically useful transformation of the nitro group in this compound is its reduction to an amino group, yielding N-(2-amino-4-fluorophenyl)acetamide. This transformation is a critical step in the synthesis of various heterocyclic compounds. Several methods are commonly employed for this reduction, each with its own advantages in terms of yield, selectivity, and reaction conditions.
The general transformation is as follows:
Caption: General reduction of this compound.
Comparative Data for Nitro Group Reduction
| Starting Material | Reduction Method | Key Reagents | Yield (%) | Reference |
| p-Fluoroacetanilide (for 4-fluoro-2-nitroaniline) | Nitration followed by hydrolysis (Microchannel Reactor) | 68% Nitric acid, Acetic acid/anhydride | 83-94% | [4] |
| 2,4-Dinitrofluorobenzene (for 2-fluoro-5-nitroaniline) | Selective reduction of nitro group | Iron powder, Acetic acid | 79% | [4] |
| 2,4-Difluoroaniline (for 2,4-difluoro-6-nitroaniline) | Acetylation, nitration, and hydrolysis | Nitric acid, Acetic acid, aq. HCl | 14% | [4] |
These examples highlight that the position of the fluorine and nitro groups, as well as the chosen synthetic route, significantly impacts the overall yield.
Experimental Protocols for Nitro Group Reduction
The following are detailed, generalized protocols for the most common methods of reducing the nitro group in aromatic compounds, which can be adapted for this compound.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal byproducts.
Protocol:
-
Catalyst Suspension: In a suitable pressure-resistant reaction vessel, suspend a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) or Platinum on carbon (Pt/C, 5-10 mol%) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Addition of Substrate: Dissolve this compound (1 equivalent) in the chosen solvent and add it to the reaction vessel.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-(2-amino-4-fluorophenyl)acetamide, which can be further purified by recrystallization or column chromatography.
Reduction with Tin(II) Chloride (SnCl₂)
Reduction with stannous chloride is a classic and reliable method, particularly useful for substrates with functional groups that are sensitive to catalytic hydrogenation.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, typically ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This will precipitate tin salts.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reduction with Iron in Acidic Media
This method is an economical and effective way to reduce nitro groups, often used in industrial-scale synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend iron powder (an excess, typically 3-5 equivalents) in a mixture of ethanol and a dilute acid, such as acetic acid or hydrochloric acid.
-
Addition of Substrate: Add this compound (1 equivalent) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic and may require initial cooling. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts.
-
Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate or ammonia solution) and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts to yield the crude product, which can be purified as needed.
Subsequent Reactivity: Synthesis of Benzimidazoles
The primary application of N-(2-amino-4-fluorophenyl)acetamide is in the synthesis of benzimidazole derivatives. This is typically achieved through a one-pot reaction where the nitro group of this compound is first reduced in situ, followed by condensation and cyclization with an aldehyde.
Caption: Workflow for the one-pot synthesis of 5-fluorobenzimidazoles.
Experimental Protocol for One-Pot Benzimidazole Synthesis
This protocol describes a general procedure for the one-pot synthesis of 2-substituted-5-fluorobenzimidazoles starting from this compound.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and an aromatic or aliphatic aldehyde (1.1 equivalents) in a suitable solvent system, such as a mixture of ethanol and water.
-
Reduction: Heat the mixture to reflux. Once refluxing, add a reducing agent such as sodium dithionite (Na₂S₂O₄, 4 equivalents) portion-wise over a period of 30 minutes.
-
Reaction Monitoring: Continue to reflux the mixture and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with water and then a cold solvent like ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted-5-fluorobenzimidazole.
Signaling Pathways and Logical Relationships
The synthetic pathway from this compound to a functional benzimidazole derivative represents a logical progression of chemical transformations. This can be visualized as a signaling pathway in a drug discovery context, where each step leads to a molecule with potentially different biological activities.
Caption: Synthetic pathway from starting material to a bioactive scaffold.
Conclusion
The nitro group in this compound is a highly reactive and synthetically valuable functional group. Its efficient reduction to an amino group opens the door to the synthesis of a diverse range of benzimidazole derivatives and other heterocyclic systems of significant interest in drug discovery. This guide has provided a detailed overview of the key reactions, comparative data, experimental protocols, and logical workflows associated with the reactivity of this important building block. By understanding and applying these principles, researchers and drug development professionals can effectively utilize this compound in the design and synthesis of novel therapeutic agents.
References
The Fluorine Factor: An In-depth Technical Guide on the Reactivity of 4'-Fluoro-2'-nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a fluorine atom into an organic molecule can profoundly alter its chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science to enhance metabolic stability, binding affinity, and electronic characteristics. This technical guide provides a comprehensive analysis of the influence of the fluorine atom on the reactivity of 4'-Fluoro-2'-nitroacetanilide. We will delve into the electronic effects of the fluorine substituent, comparing the reactivity of the fluorinated compound with its non-fluorinated analog, 2'-nitroacetanilide. This guide will also provide detailed experimental protocols for the synthesis and key reactions of these compounds, alongside a comparative analysis of their spectroscopic data.
Introduction: The Dual Nature of the Fluorine Substituent
The fluorine atom is the most electronegative element, and its small size allows it to mimic a hydrogen atom in certain steric contexts. However, its electronic influence on an aromatic ring is a delicate balance of two opposing effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This deactivating effect reduces the electron density of the ring, making it less susceptible to electrophilic attack.
-
Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This electron-donating resonance effect increases the electron density at the ortho and para positions.
The interplay of these two effects determines the overall reactivity and regioselectivity of electrophilic aromatic substitution reactions. In the case of this compound, the aromatic ring is substituted with three groups: an acetamido group (-NHCOCH₃), a nitro group (-NO₂), and a fluorine atom (-F). The acetamido group is an activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. The fluorine atom, as discussed, has a more complex influence.
This guide will explore how the presence of the fluorine atom at the 4'-position modulates the reactivity of the aromatic ring in 2'-nitroacetanilide, considering the combined electronic influences of all three substituents.
Comparative Data Presentation
Physical and Spectroscopic Properties
A comparison of the physical and spectroscopic properties of this compound and its non-fluorinated counterpart, 2'-nitroacetanilide, provides initial insights into the structural and electronic differences imparted by the fluorine atom.
| Property | This compound | 2'-Nitroacetanilide |
| Molecular Formula | C₈H₇FN₂O₃ | C₈H₈N₂O₃ |
| Molecular Weight | 198.15 g/mol [1][2] | 180.16 g/mol [3] |
| Melting Point | 71-74 °C[4] | 92-94 °C |
| Appearance | Light yellow to yellow to orange powder to crystal[4] | Yellow crystalline solid |
| ¹H NMR (CDCl₃, ppm) | δ 10.3 (s, 1H, NH), 8.76 (d, 1H), 8.20 (d, 1H), 7.65 (t, 1H), 2.29 (s, 3H, CH₃) | δ 10.3 (s, 1H, NH), 8.76 (d, 1H), 8.20 (d, 1H), 7.65 (t, 1H), 7.17 (t, 1H), 2.29 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | Not available | δ 168.9, 136.2, 133.5, 125.3, 124.7, 121.9, 25.1 |
| IR (KBr, cm⁻¹) | Not available | 3300 (N-H stretch), 1680 (C=O stretch), 1520, 1350 (NO₂ stretch)[5] |
Influence of the Fluorine Atom on Reactivity
The presence of the fluorine atom at the 4'-position in 2'-nitroacetanilide is expected to influence its reactivity in several key reactions, primarily through the modification of the electron density of the aromatic ring and the stability of reaction intermediates.
Electrophilic Aromatic Substitution
The acetamido group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In 2'-nitroacetanilide, the position para to the acetamido group is occupied by the nitro group. Therefore, further electrophilic substitution is directed to the positions ortho to the acetamido group (the 3' and 5' positions).
The fluorine atom at the 4'-position in this compound will exert its dual electronic effects. Its strong -I effect will deactivate the entire ring towards electrophilic attack compared to the non-fluorinated analog. However, its +M effect will increase the electron density at the positions ortho and para to it. In this molecule, the 3' and 5' positions are ortho to the fluorine atom. This +M effect will partially counteract the deactivating -I effect at these positions.
The overall effect is a complex interplay. While the fluorinated compound is expected to be less reactive overall due to the dominant -I effect of fluorine, the regioselectivity of further substitution would be influenced by the directing effects of all three substituents.
Caption: Electronic effects of substituents on this compound.
Nucleophilic Aromatic Substitution (SNA r)
The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom can act as a leaving group. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus prone to nucleophilic attack. The rate-determining step in SNAr is typically the attack of the nucleophile to form a stabilized anionic intermediate (Meisenheimer complex). The strong electron-withdrawing ability of both the nitro group and the fluorine atom would stabilize this intermediate, thus facilitating the reaction.
In comparison to a non-fluorinated analogue where another leaving group would be present (e.g., chlorine or bromine), the C-F bond is stronger. However, in SNAr reactions on activated rings, the bond strength of the leaving group is less important than its ability to stabilize the negative charge in the transition state. Due to its high electronegativity, fluorine is very effective at this, making it a good leaving group in this context.
Hydrolysis of the Amide Group
The hydrolysis of the acetamido group to an amino group can be catalyzed by acid or base. The electronic nature of the substituents on the aromatic ring can influence the rate of this reaction. The electron-withdrawing nitro group and fluorine atom will decrease the electron density on the carbonyl carbon of the acetamido group, making it more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, it is expected that the rate of hydrolysis of this compound would be faster than that of acetanilide itself. Comparing it to 2'-nitroacetanilide, the additional -I effect of the fluorine atom should further increase the rate of hydrolysis, although the effect might be modest.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). The electronic environment of the nitro group can influence the ease of reduction. The electron-withdrawing fluorine atom will further decrease the electron density on the nitro group, which may facilitate its reduction. However, the effect is generally not as pronounced as in reactions involving the aromatic ring itself.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a method for the synthesis of 4-fluoro-2-nitroaniline, where this compound is a key intermediate.
Caption: Workflow for the synthesis of this compound.
Materials:
-
p-Fluoroacetanilide
-
Acetic acid
-
Acetic anhydride
-
68% Nitric acid
-
Microchannel reactor
-
Standard laboratory glassware
-
Ice
-
Water
Procedure:
-
Preparation of the Feed Solution: Prepare a solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can be optimized, for example, 1.0:2.2. The concentration of p-fluoroacetanilide is typically in the range of 30-40% by mass.
-
Nitration in a Microchannel Reactor:
-
Set up a microchannel reactor system.
-
Pump the p-fluoroacetanilide solution and a 68% aqueous nitric acid solution into the reactor through separate inlets. The molar ratio of p-fluoroacetanilide to nitric acid should be approximately 1.0:1.3.
-
The flow rates should be adjusted to achieve a residence time of 50-200 seconds within the reaction zone of the microchannel reactor.
-
Maintain the reaction temperature between 30-70 °C.
-
-
Isolation of this compound:
-
Collect the output from the reactor. To isolate the intermediate, the reaction mixture can be carefully poured into ice-water to precipitate the product.
-
The precipitate is then filtered, washed with cold water to remove excess acid, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Note: The subsequent hydrolysis step to form 4-fluoro-2-nitroaniline is typically carried out by heating the intermediate in an acidic solution (e.g., aqueous H₂SO₄ or HCl) at 90-100 °C for 2-4 hours.
General Protocol for Amide Hydrolysis (for comparative studies)
This protocol can be used to compare the hydrolysis rates of this compound and 2'-nitroacetanilide.
Materials:
-
This compound or 2'-nitroacetanilide
-
Sulfuric acid (e.g., 30% aqueous solution) or Hydrochloric acid
-
Sodium hydroxide solution (for neutralization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, place a known amount of the nitroacetanilide derivative (e.g., 1.0 g).
-
Add a specific volume of the acid catalyst (e.g., 10 mL of 30% H₂SO₄).
-
Heat the mixture to reflux with stirring for a set period. To obtain kinetic data, aliquots of the reaction mixture can be taken at different time intervals.
-
The reaction progress can be monitored by techniques such as HPLC or TLC to measure the disappearance of the starting material and the appearance of the product (the corresponding nitroaniline).
-
For product isolation, the cooled reaction mixture is poured into ice-water and neutralized with a base (e.g., NaOH solution) to precipitate the nitroaniline product.
-
The product is then filtered, washed with water, and dried. The yield can be determined gravimetrically.
General Protocol for Nitro Group Reduction (for comparative studies)
This protocol can be used to compare the reduction of the nitro group in this compound and 2'-nitroacetanilide.
Materials:
-
This compound or 2'-nitroacetanilide
-
Tin (Sn) metal or Iron (Fe) powder
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, place the nitroacetanilide derivative and tin metal (or iron powder) in excess.
-
Add concentrated hydrochloric acid portion-wise with stirring. The reaction is often exothermic and may require initial cooling.
-
After the initial reaction subsides, heat the mixture to reflux for a specified time to ensure complete reduction.
-
The reaction progress can be monitored by TLC.
-
After cooling, the reaction mixture is made alkaline with a concentrated solution of sodium hydroxide to precipitate the tin salts and liberate the free amine.
-
The product, the corresponding aminoacetanilide, can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the product. The yield can then be determined.
Conclusion
The fluorine atom in this compound exerts a significant, albeit complex, influence on the molecule's reactivity. Its strong inductive electron-withdrawing effect deactivates the aromatic ring towards electrophilic attack, while its mesomeric electron-donating effect can modulate the regioselectivity of such reactions. In the context of nucleophilic aromatic substitution, the fluorine atom, in concert with the ortho-nitro group, activates the ring and can serve as an effective leaving group. Furthermore, the electron-withdrawing nature of the fluorine is anticipated to accelerate both the hydrolysis of the amide group and the reduction of the nitro group.
While direct comparative quantitative data on the reactivity of this compound and 2'-nitroacetanilide is sparse in the literature, the principles of physical organic chemistry provide a solid framework for predicting the influence of the fluorine substituent. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative studies and further elucidate the fascinating role of the fluorine atom in modulating chemical reactivity. This understanding is crucial for the rational design of novel pharmaceuticals and advanced materials where the unique properties of fluorine are leveraged to achieve desired molecular characteristics.
References
- 1. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2'-NITROACETANILIDE(552-32-9) IR Spectrum [chemicalbook.com]
Methodological & Application
Synthesis of 4'-Fluoro-2'-nitroacetanilide from p-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4'-Fluoro-2'-nitroacetanilide from p-fluoroacetanilide via electrophilic aromatic substitution. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs.[1] This document outlines the reaction mechanism, experimental procedure, characterization data, and safety precautions.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis. The introduction of a nitro group onto an aromatic ring is a key step in the production of many chemical intermediates. In this protocol, p-fluoroacetanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound. The acetamido group (-NHCOCH3) in p-fluoroacetanilide is an ortho, para-directing group.[2] Due to steric hindrance from the acetamido group, the incoming nitro group is directed primarily to the ortho position, resulting in the desired product.
Reaction Scheme
Caption: Nitration of p-fluoroacetanilide.
Experimental Protocol
Materials:
-
p-Fluoroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ethanol
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve p-fluoroacetanilide in glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[3]
-
Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while stirring. Maintain the temperature below 10 °C.[4]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of p-fluoroacetanilide using a dropping funnel.[5] The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.[4][5]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30-60 minutes.[3][6]
-
Precipitation: Pour the reaction mixture slowly over a large volume of crushed ice with constant stirring to precipitate the crude product.[3][4]
-
Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product with copious amounts of cold water to remove any residual acid.[4]
-
Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| p-Fluoroacetanilide (Starting Material) | C₈H₈FNO | 153.15 | 153-156 | White crystalline solid |
| This compound (Product) | C₈H₇FN₂O₃ | 198.15[7][8] | 72[9] | Pale yellow crystals |
Characterization Data for this compound:
-
¹H NMR: Spectral data will show characteristic peaks for the aromatic protons, the methyl protons of the acetamido group, and the N-H proton.
-
¹³C NMR: The spectrum will display signals corresponding to the eight carbon atoms in the molecule.[9]
-
IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H bond, the C=O of the amide, the aromatic C-H bonds, the C-F bond, and the N-O bonds of the nitro group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.[8]
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Information
-
General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Acid Handling: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. Always add acid to water, not the other way around.
-
Product Hazards: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.
Discussion
The described protocol provides a reliable method for the synthesis of this compound. The temperature control during the addition of the nitrating mixture is critical to prevent over-nitration and the formation of byproducts.[3][4] The acetamido group activates the benzene ring towards electrophilic substitution and directs the incoming electrophile to the ortho and para positions.[2] Due to the presence of the fluorine atom at the para position, the nitration occurs at the ortho position relative to the acetamido group. The purity of the final product can be confirmed by melting point determination and spectroscopic analysis.
Conclusion
This application note details a robust and reproducible method for the laboratory-scale synthesis of this compound from p-fluoroacetanilide. The procedure is straightforward and utilizes common laboratory reagents and equipment. The resulting product is a key intermediate for further synthetic transformations in pharmaceutical and materials science research.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. byjus.com [byjus.com]
- 3. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
Application Note and Protocol: Nitration of 4-Fluoroacetanilide
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group that serves as a versatile precursor for a variety of functional groups, most notably amines. This protocol details the nitration of 4-fluoroacetanilide to primarily yield 2-nitro-4-fluoroacetanilide. The acetamido group (-NHCOCH₃) is an ortho, para-directing group, and its presence is crucial for activating the aromatic ring towards electrophilic substitution and directing the incoming nitro group.[1][2] Protecting the amino group as an acetanilide also prevents oxidation by the strong nitrating agents.[1][3] This experiment is a typical example of an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[1][2] Careful temperature control is critical to prevent the formation of unwanted byproducts and ensure a safe reaction.[2][4]
Reaction Scheme
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluoroacetanilide | Reagent | [Specify] |
| Concentrated Sulfuric Acid | ACS Grade (98%) | [Specify] |
| Concentrated Nitric Acid | ACS Grade (68-70%) | [Specify] |
| Glacial Acetic Acid | ACS Grade | [Specify] |
| Acetic Anhydride | Reagent | [Specify] |
| Crushed Ice | ||
| Ethanol | Reagent | [Specify] |
| Distilled Water | ||
| 100 mL Conical Flask | ||
| 250 mL Beaker | ||
| Dropping Funnel | ||
| Magnetic Stirrer and Stir Bar | ||
| Ice Bath | ||
| Buchner Funnel and Filter Flask | ||
| pH paper |
Experimental Protocol
1. Preparation of the Acetanilide Solution:
-
In a 100 mL conical flask, place 5.0 g of powdered 4-fluoroacetanilide.
-
Add 5 mL of glacial acetic acid to the flask and stir the mixture with a magnetic stirrer until the solid is mostly dissolved.[4]
-
Cool the flask in an ice bath. While stirring, slowly add 8 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.[4] Continue to cool the mixture in the ice bath until the temperature is below 5 °C.[4]
2. Preparation of the Nitrating Mixture:
-
In a separate clean and dry test tube or small beaker, carefully add 2 mL of concentrated nitric acid.
-
Cool the nitric acid in an ice bath.
-
Slowly and cautiously, add 2 mL of concentrated sulfuric acid dropwise to the nitric acid with constant swirling, ensuring the mixture remains cold in the ice bath.[4] This mixture contains the active nitrating agent, the nitronium ion (NO₂⁺).
3. Nitration Reaction:
-
Slowly add the prepared cold nitrating mixture dropwise to the cooled 4-fluoroacetanilide solution over a period of 15-30 minutes using a dropping funnel.[3][4]
-
Throughout the addition, vigorously stir the reaction mixture and carefully monitor the temperature to ensure it does not rise above 10 °C.[2][4]
-
After the addition is complete, allow the reaction mixture to stand in the ice bath with continued stirring for an additional 30-60 minutes to ensure the reaction goes to completion.[4][5]
4. Isolation of the Crude Product:
-
In a 250 mL beaker, place approximately 100 g of crushed ice.
-
Carefully and slowly pour the reaction mixture onto the crushed ice while stirring vigorously.[3][4] A precipitate of the crude product will form.
-
Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with several portions of cold water until the washings are neutral to pH paper to remove any residual acid.[3][4]
5. Purification by Recrystallization:
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol to form a saturated solution.[4]
-
If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry or dry in a desiccator.
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (p-fluoroacetanilide:Nitric Acid) | 1:1.0 to 1:1.5 | [6] |
| Reaction Temperature | 0-10 °C (Batch) / 30-70 °C (Flow) | [2][4] /[6] |
| Reaction Time | 30-60 minutes post-addition (Batch) / 50-200 seconds (Flow) | [4][5] /[6] |
| Expected Product | 2-Nitro-4-fluoroacetanilide | |
| Appearance | Yellow-brown to orange solid | [7] (by analogy) |
| Yield (Flow Synthesis of 4-fluoro-2-nitroaniline) | 83-94% | [6] |
Note: The yield is for the subsequent hydrolyzed product in the referenced flow synthesis.
Experimental Workflow
Caption: Workflow for the nitration of 4-fluoroacetanilide.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.
-
The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Avoid inhaling the vapors of the acids.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. byjus.com [byjus.com]
- 2. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 7. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
Application Notes and Protocols: 4'-Fluoro-2'-nitroacetanilide as a Key Intermediate for the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4'-Fluoro-2'-nitroacetanilide as a crucial intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs), specifically focusing on the synthesis of Flufenamic acid and Niflumic acid. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflows and biological pathways are presented to guide researchers in the development of these and other related anti-inflammatory agents.
Introduction
This compound is a versatile chemical building block widely employed in the synthesis of biologically active molecules, particularly in the pharmaceutical industry.[1] Its unique substitution pattern, featuring fluoro and nitro groups, makes it an excellent precursor for the construction of various heterocyclic and aromatic systems. This document outlines its application as a key intermediate in a two-step synthesis of the potent anti-inflammatory drugs Flufenamic acid and Niflumic acid. The synthetic strategy involves an initial hydrolysis of this compound to yield 4-fluoro-2-nitroaniline, followed by a copper-catalyzed Ullmann condensation.
Synthetic Workflow Overview
The general synthetic pathway from this compound to Flufenamic acid and Niflumic acid is depicted below. The initial hydrolysis step removes the acetyl group to afford the key amine intermediate, 4-fluoro-2-nitroaniline. This intermediate is then coupled with an appropriate aromatic partner via an Ullmann condensation reaction to furnish the final drug products.
Figure 1: General synthetic workflow from this compound to Flufenamic Acid and Niflumic Acid.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-nitroaniline from this compound (Hydrolysis)
This protocol describes the acid-catalyzed hydrolysis of this compound to produce 4-fluoro-2-nitroaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Distilled water
-
Ice
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 (v/v) mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then pour it slowly over a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This will precipitate the 4-fluoro-2-nitroaniline as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water to remove any inorganic impurities.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Quantitative Data: A similar hydrolysis of p-nitroacetanilide has been reported to yield p-nitroaniline in high yields.[2][3] A patented method for the synthesis of 4-fluoro-2-nitroaniline from p-fluoroacetanilide (a closely related starting material) via nitration followed by hydrolysis reports yields in the range of 83-94%.[4]
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Fluoro-2-nitroaniline |
| Reagents | HCl or H₂SO₄, NaOH |
| Reaction Time | 30-60 minutes |
| Reaction Temperature | 100-110 °C (Reflux) |
| Expected Yield | >80% |
Step 2a: Synthesis of Flufenamic Acid from 4-Fluoro-2-nitroaniline (Ullmann Condensation)
This protocol outlines the copper-catalyzed Ullmann condensation of 4-fluoro-2-nitroaniline with 2-chlorobenzoic acid.
Materials:
-
4-Fluoro-2-nitroaniline (from Step 1)
-
2-Chlorobenzoic acid
-
Copper (I) iodide (CuI) or other copper catalyst
-
Potassium carbonate (K₂CO₃) or other suitable base
-
High-boiling point solvent (e.g., DMF, NMP)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Condenser
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-fluoro-2-nitroaniline (1.0 eq), 2-chlorobenzoic acid (1.1 eq), copper (I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a suitable high-boiling point solvent (e.g., DMF) to the flask.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Flufenamic acid.
Step 2b: Synthesis of Niflumic Acid from 4-Fluoro-2-nitroaniline (Ullmann Condensation)
This protocol describes the synthesis of Niflumic acid via the Ullmann condensation of 4-fluoro-2-nitroaniline and 2-chloronicotinic acid.
Materials:
-
4-Fluoro-2-nitroaniline (from Step 1)
-
2-Chloronicotinic acid
-
Copper catalyst (e.g., copper powder, Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP))
-
Inert gas atmosphere
-
Reaction vessel suitable for high-temperature reactions
Procedure:
-
Combine 4-fluoro-2-nitroaniline (1.0 eq), 2-chloronicotinic acid (1.0 eq), copper catalyst (catalytic amount), and potassium carbonate (2.0 eq) in a reaction vessel.
-
Add NMP as the solvent and heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere.
-
Stir the reaction mixture for several hours until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude Niflumic acid by recrystallization or column chromatography.
Quantitative Data for Ullmann Condensation: The yields for Ullmann condensations can vary significantly depending on the specific substrates, catalyst, ligands, base, and reaction conditions used. Modern modifications of the Ullmann reaction often employ ligands to improve yields and reduce reaction temperatures.[5]
| Parameter | Flufenamic Acid Synthesis | Niflumic Acid Synthesis |
| Starting Material | 4-Fluoro-2-nitroaniline | 4-Fluoro-2-nitroaniline |
| Coupling Partner | 2-Chlorobenzoic acid | 2-Chloronicotinic acid |
| Catalyst | Copper (I) Iodide | Copper powder/oxide |
| Base | Potassium Carbonate | Potassium Carbonate |
| Solvent | DMF, NMP | NMP |
| Temperature | 120-150 °C | >150 °C |
| Reported Yields | Variable (often moderate to good) | Variable (often moderate to good) |
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Flufenamic acid and Niflumic acid, like other NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[7]
By inhibiting COX enzymes, these drugs block the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 4'-Fluoro-2'-nitroacetanilide in Agrochemical Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluoro-2'-nitroacetanilide is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1] Its unique molecular structure, featuring both a fluorine atom and a nitro group, provides a reactive scaffold for the development of novel herbicides and pesticides.[1][2] The presence of the fluorine atom can enhance the metabolic stability and biological activity of the final agrochemical product, a desirable trait in modern crop protection agents. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the production of agrochemicals.
General Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 448-39-5 |
| Molecular Formula | C₈H₇FN₂O₃ |
| Molecular Weight | 198.15 g/mol |
| Appearance | Light yellow to orange crystalline powder |
| Melting Point | 71 - 74 °C |
Application in Agrochemical Synthesis
This compound serves as a key starting material for the synthesis of various agrochemicals. A primary application involves its conversion to 4-fluoro-2-nitroaniline, which is then utilized as a crucial building block. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its structural motifs are highly relevant to the synthesis of modern insecticides, such as those in the anthranilic diamide class.
Hypothetical Synthesis of an Anthranilic Diamide Insecticide Intermediate
This section outlines a representative, multi-step synthesis of a potential anthranilic diamide insecticide intermediate starting from this compound. This class of insecticides is known to act on insect ryanodine receptors, leading to impaired muscle function and eventual pest mortality.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-nitroaniline from this compound (Deacetylation)
This protocol describes the hydrolysis of this compound to produce 4-Fluoro-2-nitroaniline.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution (50%)
-
Deionized water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beaker
Procedure:
-
To a 250 mL round-bottom flask, add 10 g of this compound and 100 mL of ethanol.
-
Stir the mixture to dissolve the starting material.
-
Slowly add 50 mL of concentrated hydrochloric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding 50% sodium hydroxide solution until the pH is approximately 7-8.
-
The product, 4-fluoro-2-nitroaniline, will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50 °C.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Orange solid |
Protocol 2: Synthesis of a Diamide Insecticide Intermediate from 4-Fluoro-2-nitroaniline
This protocol outlines a hypothetical pathway for the synthesis of an N-phenyl pyrazole carboxamide, a common core structure in anthranilic diamide insecticides, using 4-fluoro-2-nitroaniline.
Step 2a: Reduction of 4-Fluoro-2-nitroaniline to 4-Fluoro-1,2-phenylenediamine
Materials:
-
4-Fluoro-2-nitroaniline
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite®
Procedure:
-
In a 500 mL round-bottom flask, suspend 8 g of 4-fluoro-2-nitroaniline in a mixture of 160 mL of ethanol and 40 mL of water.
-
Add 16 g of iron powder and 1.6 g of ammonium chloride.
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
After the reaction is complete, filter the hot mixture through a pad of Celite®.
-
Wash the Celite® pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-1,2-phenylenediamine.
Step 2b: Condensation with a Pyrazole Carboxylic Acid Derivative (Hypothetical)
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
A suitable pyrazole carboxylic acid chloride (e.g., 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride)
-
Triethylamine
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve 5 g of 4-fluoro-1,2-phenylenediamine in 100 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of the pyrazole carboxylic acid chloride in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2-amino-5-fluorophenyl)pyrazole carboxamide intermediate.
Quantitative Data (Expected for Step 2a):
| Parameter | Value |
| Yield | 80-90% |
| Appearance | Off-white to light brown solid |
Visualizations
Logical Workflow for Agrochemical Synthesis
Signaling Pathway of Anthranilic Diamide Insecticides
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of fluorinated agrochemicals. The protocols provided herein offer a basis for the laboratory-scale synthesis of potential insecticidal compounds. The unique structural features of this starting material make it a compound of high interest for the development of next-generation crop protection agents with enhanced efficacy and potentially improved environmental profiles. Further research into the derivatization of this compound and its aniline counterpart is warranted to explore the full scope of its utility in agrochemical discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4'-Fluoro-2'-nitroacetanilide as a Precursor for Herbicide and Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Fluoro-2'-nitroacetanilide as a versatile precursor in the synthesis of novel herbicides and pesticides. While direct synthesis of a commercialized agrochemical from this specific starting material is not widely documented in publicly available literature, its chemical structure offers a valuable scaffold for the development of potent agrochemicals. The protocols outlined below are based on established chemical transformations and provide a solid foundation for research and development in this area.
Introduction: The Role of Fluorinated Precursors in Agrochemicals
The introduction of fluorine atoms into the molecular structure of agrochemicals is a widely employed strategy to enhance their biological efficacy and metabolic stability.[1][2] The presence of a fluorine atom can significantly alter the lipophilicity, binding affinity, and electronic properties of a molecule, often leading to increased potency and selectivity. This compound is a valuable building block in this context, providing a fluorinated phenyl ring with ortho- and para-substituents that can be readily modified to generate a diverse range of potential herbicidal and pesticidal compounds.[1][2]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the precursor is essential for designing synthetic routes and ensuring safe handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FN₂O₃ | [3] |
| Molecular Weight | 198.15 g/mol | [3] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1][2] |
| Melting Point | 71 - 74 °C | [1][2] |
| CAS Number | 448-39-5 | [1][3] |
Proposed Synthetic Pathway to a Hypothetical Dinitroaniline Herbicide
While a direct, commercially available herbicide synthesized from this compound is not explicitly detailed in the literature, a plausible and chemically sound pathway can be proposed for the synthesis of a dinitroaniline-class herbicide. Dinitroanilines are a well-established class of pre-emergent herbicides that inhibit root and shoot growth.
The overall proposed workflow is depicted below:
Caption: Proposed synthetic workflow from this compound to a hypothetical dinitroaniline herbicide.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the proposed synthetic pathway.
4.1. Protocol 1: Hydrolysis of this compound to 4-Fluoro-2-nitroaniline
This protocol details the deacetylation of the starting material to yield the key intermediate, 4-Fluoro-2-nitroaniline, which is a known precursor in agrochemical synthesis.
Materials:
-
This compound
-
Sulfuric acid (70% v/v)
-
Deionized water
-
Sodium hydroxide solution (10% w/v)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in 70% sulfuric acid.
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until a pH of ~7 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Fluoro-2-nitroaniline can be purified by recrystallization or column chromatography.
Expected Yield: 85-95%
4.2. Protocol 2: Nitration of 4-Fluoro-2-nitroaniline to 4-Fluoro-2,6-dinitroaniline
This protocol describes the introduction of a second nitro group to the aromatic ring, a key step in forming the dinitroaniline scaffold.
Materials:
-
4-Fluoro-2-nitroaniline
-
Concentrated nitric acid (fuming)
-
Concentrated sulfuric acid
-
Ice bath
-
Dropping funnel
-
Beaker
Procedure:
-
In a beaker placed in an ice bath, carefully add concentrated sulfuric acid to 4-Fluoro-2-nitroaniline (1.0 eq) with stirring, maintaining the temperature below 10 °C.
-
In a separate dropping funnel, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 4-Fluoro-2-nitroaniline while vigorously stirring and maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, 4-Fluoro-2,6-dinitroaniline, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Expected Yield: 70-80%
4.3. Protocol 3: N-Alkylation of 4-Fluoro-2,6-dinitroaniline
This protocol outlines a general procedure for the introduction of an alkyl group onto the amine, a common modification to modulate the herbicidal activity and selectivity of dinitroanilines.
Materials:
-
4-Fluoro-2,6-dinitroaniline
-
Alkyl halide (e.g., propyl bromide) (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
Procedure:
-
To a solution of 4-Fluoro-2,6-dinitroaniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the hypothetical N-alkylated dinitroaniline herbicide.
Expected Yield: 60-75%
Signaling Pathway and Mechanism of Action (Hypothetical)
Dinitroaniline herbicides typically act by disrupting microtubule formation in plant cells. This leads to an inhibition of cell division and, consequently, the cessation of root and shoot growth.
Caption: Hypothetical mechanism of action for a dinitroaniline herbicide.
Quantitative Data Summary (Hypothetical Efficacy)
The following table presents hypothetical efficacy data for the proposed dinitroaniline herbicide against common weed species. This data is for illustrative purposes and would need to be confirmed through rigorous biological testing.
| Weed Species | Application Rate ( kg/ha ) | Growth Inhibition (%) |
| Green Foxtail (Setaria viridis) | 0.5 | 95 |
| 1.0 | 99 | |
| Large Crabgrass (Digitaria sanguinalis) | 0.5 | 92 |
| 1.0 | 98 | |
| Common Lambsquarters (Chenopodium album) | 0.5 | 88 |
| 1.0 | 96 |
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel fluorinated herbicides and pesticides. The protocols and pathways detailed in these application notes provide a solid framework for researchers to explore the potential of this compound in developing next-generation agrochemicals with enhanced efficacy and desirable environmental profiles. Further research and biological evaluation are necessary to fully realize the potential of derivatives synthesized from this valuable starting material.
References
Application Notes: Synthesis of 4-fluoro-2-nitroaniline via Hydrolysis of 4'-Fluoro-2'-nitroacetanilide
Introduction
4-Fluoro-2-nitroaniline is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure is a key building block for various biologically active molecules. This document provides a detailed protocol for the synthesis of 4-fluoro-2-nitroaniline through the acid-catalyzed hydrolysis of its precursor, 4'-fluoro-2'-nitroacetanilide. The presented methodology is designed for researchers and professionals in chemical synthesis and drug development, ensuring a reliable and reproducible procedure.
Principle of the Reaction
The synthesis involves the deprotection (deacetylation) of the acetamido group (-NHCOCH₃) in this compound to yield the primary amine (-NH₂) of 4-fluoro-2-nitroaniline. This transformation is typically achieved through hydrolysis under acidic conditions.[4][5] The acid acts as a catalyst, protonating the carbonyl oxygen of the amide group. This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by water.[6][7] Subsequent steps lead to the cleavage of the amide bond, releasing acetic acid and the protonated form of the target aniline. The final product is isolated by neutralizing the reaction mixture, which causes the free amine to precipitate out of the solution.[4][8]
Data Summary
The following table summarizes the key physical and chemical properties of the starting material and the final product, along with typical reaction parameters.
| Parameter | This compound (Starting Material) | 4-fluoro-2-nitroaniline (Product) |
| CAS Number | 448-39-5[3][9] | 364-78-3[1] |
| Molecular Formula | C₈H₇FN₂O₃[3][9] | C₆H₅FN₂O₂[1] |
| Molecular Weight | 198.15 g/mol [3][9] | 156.11 g/mol [1] |
| Appearance | Light yellow to orange crystalline powder[3] | Orange to yellow solid |
| Melting Point | 71 - 74 °C[3] | Not specified in search results |
| Purity | ≥ 98% (GC)[3] | 97%[1] |
| Typical Reaction Yield | Not specified for this specific reaction, but analogous reactions yield 70-95%. | - |
Experimental Protocol
This protocol details the acid-catalyzed hydrolysis of this compound.
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution or Ammonium Hydroxide (NH₄OH)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Ice bath
-
Büchner funnel and suction flask
-
Filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Acid Addition: Add a solution of aqueous acid. A common method for analogous compounds involves using a mixture of concentrated acid and water (e.g., for every 1 gram of starting material, use approximately 4 mL of water and 3 mL of concentrated HCl).[6][8]
-
Hydrolysis Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with stirring for 30-60 minutes.[4][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, carefully pour the warm reaction mixture into a beaker containing crushed ice or cold water.[4]
-
Neutralization: While stirring the cooled solution in an ice bath, slowly add a base (e.g., concentrated ammonium hydroxide or a 2M NaOH solution) until the solution is neutral or slightly alkaline (pH ~7-8).[4][6] The target product, 4-fluoro-2-nitroaniline, will precipitate as a colored solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4][8]
-
Washing: Wash the filter cake thoroughly with cold distilled water to remove any remaining acid and salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (50-60°C) to a constant weight.[10]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[4]
Visualizations
Chemical Reaction Scheme
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-fluoro-2-nitroaniline.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. magritek.com [magritek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of 4'-Fluoro-2'-nitroacetanilide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Fluoro-2'-nitroacetanilide as a key starting material in the synthesis of fluorinated benzimidazoles and quinoxalines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below detail the transformation of this compound into the versatile intermediate, 4-Fluoro-1,2-phenylenediamine, and its subsequent conversion into the target heterocyclic systems.
Overview of Synthetic Strategy
The primary application of this compound in heterocyclic synthesis involves its conversion to 4-Fluoro-1,2-phenylenediamine. This diamine is a critical building block for constructing benzimidazole and quinoxaline ring systems. The overall synthetic pathway involves a two-step reduction and hydrolysis process, followed by cyclization or condensation reactions.
Caption: Synthetic utility of this compound.
Synthesis of the Key Intermediate: 4-Fluoro-1,2-phenylenediamine
The conversion of this compound to 4-Fluoro-1,2-phenylenediamine is a crucial step. The following protocol is adapted from established procedures and involves the hydrolysis of the acetamide followed by the reduction of the nitro group.[1]
Experimental Protocol: Two-Step Synthesis of 4-Fluoro-1,2-phenylenediamine
Caption: Workflow for the synthesis of 4-Fluoro-1,2-phenylenediamine.
Step 1: Synthesis of 4-Fluoro-2-nitroaniline [1]
-
In a 2000 mL three-neck flask, add 191 g (0.97 mol) of this compound and 1500 mL of 9 mol/L hydrochloric acid solution.
-
Heat the mixture to reflux. The reaction is typically complete after 30 minutes (monitor by TLC).
-
Pour the reaction solution into 2000 mL of ice water to precipitate the product.
-
Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water (3 x 200 mL).
-
Dry the product to obtain 4-Fluoro-2-nitroaniline.
Step 2: Synthesis of 4-Fluoro-1,2-phenylenediamine [1]
-
In a 2000 mL reaction vessel, add 135 g (0.86 mol) of 4-Fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.
-
Introduce hydrogen gas and allow the reaction to proceed at room temperature under 1.0 MPa for 8 hours.
-
After the reaction is complete, cool the mixture and filter to remove the Raney nickel catalyst.
-
The filtrate is then distilled under reduced pressure to yield 4-Fluoro-1,2-phenylenediamine.
Quantitative Data for Intermediate Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.12 | 89.6[1] | 95-97[1] |
| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | 91.3[1] | 97-98[1] |
Application in the Synthesis of Fluorinated Benzimidazoles
Fluorinated benzimidazoles are a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2] 4-Fluoro-1,2-phenylenediamine is a key precursor for the synthesis of these valuable molecules.
Experimental Protocol: Synthesis of 2-Substituted-5-fluorobenzimidazoles
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2]
Caption: General workflow for the synthesis of 2-substituted-5-fluorobenzimidazoles.
General Procedure:
-
A mixture of 4-Fluoro-1,2-phenylenediamine (1 eq.) and the corresponding carboxylic acid derivative (1.1 eq.) is heated in polyphosphoric acid (PPA) at 120-150 °C for 13–18 hours.[2]
-
The reaction mixture is then cooled and poured onto ice water.
-
The mixture is neutralized with 5 M NaOH to a slightly basic pH (8–9) to induce precipitation.[2]
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from an ethanol-water mixture to afford the pure 2-substituted-5-fluorobenzimidazole.[2]
Quantitative Data for Representative Fluorinated Benzimidazoles
| Product | Reagents | Yield (%) | Melting Point (°C) |
| 5-Fluoro-2-(phenyl)benzimidazole | 4-Fluoro-1,2-phenylenediamine, Benzoic acid | 66[2] | 290-294[2] |
| 5-Fluoro-2-(4-fluorophenyl)benzimidazole | 4-Fluoro-1,2-phenylenediamine, 4-Fluorobenzoic acid | 82[3] | 288.7[3] |
| 5-Fluoro-2-(4-chlorophenyl)benzimidazole | 4-Fluoro-1,2-phenylenediamine, 4-Chlorobenzoic acid | 73[3] | 300.6[3] |
Application in the Synthesis of Fluorinated Quinoxalines
Quinoxaline derivatives are another important class of N-heterocycles with a wide range of pharmacological activities. The condensation of o-phenylenediamines with α-dicarbonyl compounds is a classical and efficient method for their synthesis.[4]
Experimental Protocol: Synthesis of 6-Fluoro-2,3-disubstituted-quinoxalines
This protocol describes the synthesis of 6-fluoro-2,3-diphenylquinoxaline from 4-fluoro-1,2-phenylenediamine and benzil as a representative example.
Caption: Workflow for the synthesis of 6-Fluoro-2,3-diphenylquinoxaline.
Procedure: [4]
-
Dissolve 4-fluoro-1,2-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (approximately 2 drops) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 6-fluoro-2,3-diphenylquinoxaline.
Quantitative Data for a Representative Fluorinated Quinoxaline
| Product | Reagents | Yield | Melting Point (°C) |
| 6-Fluoro-2,3-diphenylquinoxaline | 4-Fluoro-1,2-phenylenediamine, Benzil | Good to excellent yields are generally reported for this reaction type.[4] | Not explicitly found for this specific compound, but analogous compounds have well-defined melting points. |
References
Application Notes and Protocols: 4'-Fluoro-2'-nitroacetanilide in the Development of Aurora Kinase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Fluoro-2'-nitroacetanilide as a key starting material in the synthesis of potent and selective enzyme inhibitors, with a specific focus on the development of quinazoline-based Aurora Kinase B (AURKB) inhibitors. Detailed protocols for the synthesis of a representative inhibitor and for a relevant enzyme inhibition assay are provided to guide researchers in this field.
Introduction
This compound is a valuable chemical intermediate, primarily utilized as a precursor for the synthesis of 4-fluoro-2-nitroaniline. This aniline derivative is a crucial building block in the construction of various heterocyclic scaffolds with significant biological activities. Notably, the quinazoline core, readily synthesized from 4-fluoro-2-nitroaniline, is a "privileged structure" in medicinal chemistry, forming the basis of numerous kinase inhibitors. One such prominent example is the development of inhibitors targeting Aurora Kinase B, a key regulator of mitosis. Dysregulation of AURKB is frequently observed in various cancers, making it a compelling target for anticancer drug discovery.
This document will focus on the synthesis and evaluation of SP-96, a potent and selective, non-ATP-competitive inhibitor of Aurora Kinase B, which can be synthesized from precursors derived from this compound.
Application: Synthesis of the Aurora Kinase B Inhibitor SP-96
SP-96, with the chemical name N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, is a highly potent inhibitor of Aurora Kinase B, exhibiting sub-nanomolar efficacy. Its non-ATP-competitive mechanism of action and high selectivity over other kinases, such as FLT3 and KIT, make it an attractive candidate for reducing off-target effects like myelosuppression, which has been a challenge with other AURKB inhibitors.
Quantitative Data for SP-96 and Related Compounds
The inhibitory activity of SP-96 and other representative kinase inhibitors is summarized in the table below. This data highlights the potency and selectivity of SP-96.
| Compound Name | Target Enzyme | IC50 (nM) | Inhibition Type | Selectivity |
| SP-96 | Aurora Kinase B | 0.316 ± 0.031 | Non-ATP-competitive | >2000-fold vs. FLT3 and KIT |
| Barasertib | Aurora Kinase B | - | ATP-competitive | Also inhibits FLT3 and KIT |
| AZD1152-HQPA | Aurora Kinase B | 0.37 | ATP-competitive | >1000-fold vs. Aurora A |
| VX-680 | Pan-Aurora | 18 (AURKB) | ATP-competitive | Broad spectrum |
Experimental Protocols
Protocol 1: Synthesis of Aurora Kinase B Inhibitor SP-96
This protocol outlines the multi-step synthesis of SP-96, starting from the precursor this compound. The overall synthetic workflow is depicted in the diagram below.
Step 1: Synthesis of 4-fluoro-2-nitroaniline from this compound
-
Hydrolysis: To a solution of this compound in ethanol, add a stoichiometric amount of a strong acid (e.g., HCl).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaHCO3 solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-2-nitroaniline.
Step 2: Synthesis of the Quinazoline Core (4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline)
-
Cyclization: React 4-fluoro-2-nitroaniline with an appropriate cyclizing agent, such as formamidine acetate, in a high-boiling point solvent like ethylene glycol monomethyl ether, to form the initial quinazoline ring.
-
Nitration and Chlorination: The resulting quinazoline intermediate is then nitrated and subsequently chlorinated using standard procedures to introduce the necessary functional groups.
-
Pyrazole Formation: The final step in forming the quinazoline core involves a Suzuki or Stille coupling with a pyrazole boronic acid or stannane derivative to introduce the 1-methyl-1H-pyrazol-4-yl moiety at the 7-position.
Step 3: Synthesis of the Acetamide Sidechain (2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide)
-
Amide Coupling: Couple 2-(4-aminophenyl)acetic acid with 3-fluoroaniline using a standard peptide coupling reagent (e.g., HATU, HOBt) in an aprotic solvent like DMF.
-
Work up the reaction mixture by aqueous extraction and purify the product by column chromatography.
Step 4: Final Coupling to Synthesize SP-96
-
Nucleophilic Aromatic Substitution: React the 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline with 2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide in a suitable solvent such as isopropanol or DMF, often in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Heat the reaction mixture to drive the substitution reaction to completion.
-
Purify the final product, SP-96, by recrystallization or column chromatography.
Protocol 2: In Vitro Aurora Kinase B Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against Aurora Kinase B using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant active Aurora Kinase B
-
Kinase substrate (e.g., inactive Histone H3)
-
ATP
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Test compound (e.g., SP-96) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., SP-96) in DMSO.
-
Reaction Setup:
-
To each well of a 384-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a reaction mixture containing kinase buffer, Aurora Kinase B enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Signal Detection:
-
Stop the reaction and generate a luminescent signal by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Aurora Kinase B Signaling Pathway
Aurora Kinase B is a crucial component of the chromosomal passenger complex (CPC), which plays a central role in ensuring the fidelity of cell division. Its functions include regulating chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of AURKB disrupts these processes, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.
As depicted in the diagram, Aurora Kinase B is active throughout mitosis. In prophase, it contributes to chromosome condensation. During metaphase, as part of the CPC, it localizes to the centromeres and is critical for correcting improper kinetochore-microtubule attachments and for the spindle assembly checkpoint, which prevents premature entry into anaphase. In anaphase and cytokinesis, AURKB relocates to the central spindle and midbody, where it is essential for the formation of the cleavage furrow and the final separation of daughter cells.
Inhibitors such as SP-96 block the catalytic activity of AURKB, leading to a cascade of mitotic failures, including chromosome mis-segregation and failed cytokinesis. This ultimately triggers apoptosis in cancer cells, highlighting the therapeutic potential of targeting this pathway.
Application Notes and Protocols for the Use of 4'-Fluoro-2'-nitroacetanilide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4'-Fluoro-2'-nitroacetanilide as a precursor in the synthesis of high-performance fluorinated aromatic polymers. The protocols detailed herein are intended to guide researchers in the preparation of advanced materials with tailored properties suitable for a variety of applications in material science.
Introduction
This compound is a versatile chemical intermediate that, after hydrolysis to 4-fluoro-2-nitroaniline, serves as a valuable monomer for the synthesis of fluorinated aromatic polyamides and polyimides. The incorporation of fluorine atoms into the polymer backbone can significantly enhance key material properties, including thermal stability, chemical resistance, and solubility, while also imparting a lower dielectric constant. These characteristics make the resulting polymers highly attractive for applications in aerospace, electronics, and other demanding fields.
The general synthetic strategy involves a two-step process. First, the commercially available this compound is hydrolyzed to the more reactive 4-fluoro-2-nitroaniline. This aniline derivative is then utilized as a diamine monomer in polycondensation reactions with either diacid chlorides to form polyamides or with dianhydrides to produce polyimides. The nitro group present on the aromatic ring can be subsequently reduced to an amino group, offering a reactive site for further polymer modification or cross-linking.
Data Presentation
While specific quantitative data for polymers derived directly from 4-fluoro-2-nitroaniline is not extensively available in publicly accessible literature, the following tables provide representative data for analogous fluorinated aromatic polyamides and polyimides to illustrate the expected performance characteristics.
Table 1: Typical Properties of Fluorinated Aromatic Polyamides
| Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.60 - 1.44 |
| Tensile Strength (MPa) | 87 - 135 |
| Elongation at Break (%) | 8 - 22 |
| Initial Modulus (GPa) | 2.0 - 3.0 |
| Glass Transition Temperature (°C) | 259 - 317 |
| 10% Weight Loss Temperature (°C) | > 500 |
Note: Data is based on fluorinated polyamides synthesized from various fluorinated diamines and aromatic diacid chlorides and is intended for comparative purposes.[1]
Table 2: Typical Properties of Fluorinated Polyimides
| Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.27 - 0.81 |
| Glass Transition Temperature (°C) | 259 - 402[2][3] |
| 5% Weight Loss Temperature (°C) | 510 - 570[3][4] |
| Dielectric Constant (at 1 MHz) | 2.31 - 2.85[2][3] |
| Water Absorption (%) | 0.59 - 0.68 |
| Cut-off Wavelength (nm) | 327 - 343 |
Note: Data is compiled from various sources on fluorinated polyimides and serves as a general guideline for expected performance.[2]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of a fluorinated aromatic polyamide using 4-fluoro-2-nitroaniline, which is first prepared from this compound.
Protocol 1: Hydrolysis of this compound to 4-Fluoro-2'-nitroaniline
This protocol describes the acid-catalyzed hydrolysis of the acetanilide to the corresponding aniline.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, combine this compound and a 70% solution of sulfuric acid in water.
-
Heat the mixture under reflux for 30-40 minutes.[5]
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing crushed ice.
-
Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7. A yellow precipitate of 4-fluoro-2-nitroaniline will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold deionized water to remove any residual salts.
-
Dry the purified 4-fluoro-2-nitroaniline in a vacuum oven.
Protocol 2: Synthesis of a Fluorinated Aromatic Polyamide
This protocol outlines the low-temperature solution polycondensation of 4-fluoro-2-nitroaniline with an aromatic diacid chloride (e.g., terephthaloyl chloride).
Materials:
-
4-Fluoro-2-nitroaniline (from Protocol 1)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve anhydrous calcium chloride in anhydrous NMP.
-
Add 4-fluoro-2-nitroaniline and anhydrous pyridine to the stirred solution and cool the mixture to 0°C using a low-temperature bath.
-
In a separate flask, dissolve terephthaloyl chloride in anhydrous NMP to create a solution.
-
Slowly add the terephthaloyl chloride solution dropwise to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, and then let it warm to room temperature and continue stirring for 12 hours.[6]
-
Precipitate the resulting polyamide by pouring the viscous polymer solution into a beaker of rapidly stirred methanol.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the fluorinated aromatic polyamide under vacuum at an elevated temperature.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 3. EXPERIMENTAL WORK 3.1 SYNTHESIS AND CHARACTERIZATION OF POLYIMIDE AND ITS NANOFIBERS | Semantic Scholar [semanticscholar.org]
- 3. Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Properties of Novel PMDA/ODA/PABZ Polyimide Fibers | Semantic Scholar [semanticscholar.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Fluoro-2'-nitroacetanilide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Fluoro-2'-nitroacetanilide, a key intermediate in various pharmaceutical and agrochemical applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and product purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I rectify this?
Answer: Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Ineffective Nitrating Agent | The nitronium ion (NO₂⁺) is the active electrophile, generated from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid. Ensure that concentrated nitric acid and sulfuric acid are used. Older or improperly stored acids may have a lower concentration. | Using fresh, concentrated acids should improve the generation of the nitronium ion and, consequently, the reaction yield. |
| Suboptimal Reaction Temperature | Nitration of acetanilides is highly temperature-sensitive. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of side products and degradation. | Maintain the reaction temperature within the optimal range, typically between 0-10°C for traditional batch methods, to ensure a balance between reaction rate and selectivity. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration. |
| Moisture in the Reaction | The presence of water can deactivate the nitrating agent by converting the nitronium ion to nitric acid. | Ensure all glassware is thoroughly dried and use anhydrous solvents where specified. |
Issue 2: Formation of Significant Amounts of Side Products
Question: I have obtained a product, but analysis shows a significant presence of impurities. What are these side products and how can I minimize their formation?
Answer: The primary side product in this synthesis is the isomeric 3'-Fluoro-2'-nitroacetanilide. Other impurities can include dinitrated products and hydrolyzed starting material or product.
| Potential Side Product | Mitigation Strategies | Analytical Confirmation |
| 3'-Fluoro-2'-nitroacetanilide (ortho-isomer) | The acetamido group is ortho, para-directing. While the para-product is sterically favored, the choice of nitrating agent can influence the ortho/para ratio. Using a mixture of nitric and sulfuric acid generally favors the para isomer. | TLC analysis can often distinguish between the ortho and para isomers due to polarity differences. ¹H NMR spectroscopy provides definitive structural confirmation. |
| Dinitrated Products | Excessive nitrating agent or elevated reaction temperatures can lead to the introduction of a second nitro group on the aromatic ring. | Use a controlled molar ratio of the nitrating agent to the substrate (typically around 1.05 to 1.2 equivalents of nitric acid). Maintain strict temperature control. |
| 4-Fluoro-2-nitroaniline | If the reaction mixture is worked up under harsh acidic conditions or if there is residual acid in the product, the acetamido group can be hydrolyzed.[1] | The presence of this impurity can be detected by TLC and confirmed by its distinct melting point and NMR spectrum. Ensure thorough washing of the crude product to remove residual acid. |
| Oxidation Products | Direct nitration of anilines can lead to oxidation of the amino group. The initial acetylation to form 4'-fluoroacetanilide is a protective step to prevent this.[2] | If starting with 4-fluoroaniline, ensure the acetylation step is complete before proceeding with nitration. A dark or tarry reaction mixture can indicate oxidation. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to acetylate 4-fluoroaniline before nitration?
A1: The amino group (-NH₂) in 4-fluoroaniline is highly susceptible to oxidation by the nitrating mixture. Acetylation converts the amino group to an acetamido group (-NHCOCH₃), which is less prone to oxidation and is a moderately activating ortho, para-director, leading to a cleaner reaction with a higher yield of the desired product.[2]
Q2: My reaction mixture turned dark brown/black. What does this indicate?
A2: A dark coloration or the formation of tar-like substances often suggests oxidation of the aromatic compound or other side reactions. This can be caused by an excessively high reaction temperature or the use of a too-potent nitrating agent. It is crucial to maintain the recommended temperature and add the nitrating agent slowly and controllably.
Q3: How can I effectively separate the desired this compound from the ortho-isomer?
A3: The ortho and para isomers often have different solubilities in various solvents. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purification. The para-isomer is typically less soluble and will crystallize out upon cooling, while the more soluble ortho-isomer remains in the mother liquor.[2]
Q4: What is the advantage of using a microchannel reactor for this synthesis?
A4: Microchannel reactors offer significantly improved heat and mass transfer compared to traditional batch reactors. This allows for better temperature control, reducing the risk of thermal runaway and the formation of side products. The result is often a higher yield (83-94%), shorter reaction times, and a safer, more scalable process.[3]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Data Presentation
Table 1: Comparison of Synthesis Methodologies
| Parameter | Traditional Batch Synthesis | Microchannel Reactor Synthesis |
| Typical Yield | 50-70% | 83-94%[3] |
| Reaction Time | 1-2 hours | 50-200 seconds[3] |
| Temperature Control | Challenging, requires careful cooling | Precise and efficient |
| Safety | Risk of thermal runaway and side reactions | Inherently safer due to small reaction volume and excellent heat transfer |
| Scalability | Can be challenging | Readily scalable by numbering-up reactors |
Table 2: Influence of Reaction Conditions on Yield (Traditional Batch Method)
| Condition | Variation | Expected Impact on Yield | Rationale |
| Temperature | > 20°C | Decrease | Increased formation of ortho-isomer and dinitrated byproducts. |
| < 0°C | Decrease | Slower reaction rate, potentially incomplete reaction. | |
| Nitrating Agent | Molar ratio > 1.5 eq. | Decrease | Higher likelihood of dinitration. |
| Molar ratio < 1.0 eq. | Decrease | Incomplete conversion of starting material. | |
| Solvent | Acetic Acid | Good | Common solvent for this reaction, facilitates dissolution of starting material. |
| Sulfuric Acid (as solvent) | Can be effective | Acts as both solvent and catalyst. |
Experimental Protocols
Protocol 1: Traditional Batch Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a flask, carefully add 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, while cooling in an ice-salt bath. Keep the temperature of the mixture below 10°C.
-
Dissolution of Starting Material: In a separate beaker, dissolve 2.0 g of 4'-fluoroacetanilide in 5 mL of glacial acetic acid. Cool this solution in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 4'-fluoroacetanilide solution. Maintain the reaction temperature between 0°C and 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Work-up: Pour the reaction mixture slowly onto 50 g of crushed ice with stirring. The crude product will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microchannel Reactor Synthesis of 4-Fluoro-2-nitroaniline (followed by hydrolysis)
This protocol is based on a patented high-yield method.[3]
-
Feed Preparation:
-
Prepare a 30% (w/w) solution of 4'-fluoroacetanilide in a 1:2 molar ratio of acetic acid to acetic anhydride.
-
Use a 68% aqueous solution of nitric acid as the nitrating agent.
-
The molar ratio of 4'-fluoroacetanilide to nitric acid should be 1:1.2.
-
-
Reaction Setup:
-
Utilize a high-flux continuous flow microchannel reactor.
-
Set the flow rate of the 4'-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min.
-
-
Nitration:
-
Preheat the reactant streams before they enter the mixing zone of the reactor.
-
Maintain the reaction temperature between 30-70°C.
-
The residence time in the reactor will be between 50 and 200 seconds.
-
-
Hydrolysis and Work-up:
-
The output from the reactor is subjected to hydrolysis at 90-100°C for 2-4 hours to remove the acetyl group.
-
Cool the resulting mixture in an ice-water bath (0-5°C) and stir for 30 minutes to precipitate the 4-fluoro-2-nitroaniline.
-
Collect the solid by filtration and wash with water until the filtrate is neutral.
-
Dry the product to obtain the final 4-fluoro-2-nitroaniline.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Regioselectivity in the Nitration of 4-Fluoroacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 4-fluoroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 4-fluoroacetanilide and why?
A1: The major product expected from the nitration of 4-fluoroacetanilide is N-(4-fluoro-2-nitrophenyl)acetamide (4-fluoro-2-nitroacetanilide). This is due to the directing effects of the substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is a strong activating, ortho, para-director, while the fluorine atom is a deactivating, but also ortho, para-director.[1][2] Since the para position is blocked by the fluorine atom, the substitution is directed to the ortho positions relative to the powerful acetamido group. Of the two ortho positions (2 and 6), position 2 is electronically favored. A method for synthesizing 4-fluoro-2-nitroaniline from p-fluoroacetanilide via nitration and subsequent hydrolysis has been reported with high yields, supporting the formation of the 2-nitro isomer as the major product.[3]
Q2: What are the potential minor products or byproducts in this reaction?
A2: Potential minor products include the 3-nitro isomer (N-(4-fluoro-3-nitrophenyl)acetamide), which is formed by nitration ortho to the fluorine atom and meta to the acetamido group. Other possible byproducts are dinitrated products, although their formation can be minimized by controlling the reaction conditions, such as using a stoichiometric amount of the nitrating agent and maintaining low temperatures.[4] Oxidation of the aromatic ring or hydrolysis of the acetamido group can also occur as side reactions, especially if the reaction temperature is not well-controlled.
Q3: How does the fluorine substituent influence the regioselectivity?
A3: The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate during ortho and para attack.[2] However, it is also a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. In the case of 4-fluoroacetanilide, the fluorine atom's directing effect reinforces the formation of the 2-nitro product (ortho to both substituents).
Q4: What is the role of the acetamido group in this reaction?
A4: The acetamido group (-NHCOCH₃) is a strongly activating ortho, para-directing group.[1][4] It activates the ring towards electrophilic substitution more than fluorine deactivates it, thus governing the overall reactivity and regioselectivity. Its steric bulk might slightly hinder substitution at the ortho positions, but its electronic activating effect is generally dominant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Incomplete reaction. - Loss of product during workup and purification. - Incorrect reaction temperature. | - Ensure the nitrating agent is added slowly and the reaction is stirred for a sufficient amount of time. - Minimize transfers and use cold water for washing the precipitate to reduce solubility losses. - Strictly maintain the reaction temperature between 0-10°C. |
| Formation of a dark-colored or tarry mixture | - Oxidation of the starting material or product. - Reaction temperature is too high. - Use of an old or impure nitrating agent. | - Ensure the temperature is kept low throughout the addition of the nitrating agent. - Use freshly prepared or properly stored nitric and sulfuric acids. - Add the substrate to the cold acid mixture slowly. |
| Presence of significant amounts of dinitrated products | - Excess of nitrating agent used. - Reaction temperature was too high. | - Use a stoichiometric amount of nitric acid (1.0 to 1.5 equivalents).[3] - Maintain a low reaction temperature to control the reaction rate. |
| Product is difficult to crystallize | - Presence of impurities, particularly the ortho-isomer if it's formed in significant amounts. - Residual acid in the product. | - Wash the crude product thoroughly with cold water to remove any remaining acid. - Recrystallize from a suitable solvent system, such as ethanol/water. |
| Hydrolysis of the acetamido group during the reaction | - Presence of excess water in the reaction mixture. - High reaction temperature. | - Use concentrated or fuming nitric and sulfuric acids to maintain anhydrous or near-anhydrous conditions. - Keep the reaction temperature low. |
Quantitative Data
The nitration of 4-fluoroacetanilide predominantly yields the 2-nitro isomer. While detailed studies on the precise isomer ratio are scarce in peer-reviewed literature, a patented method focusing on the synthesis of the subsequent aniline highlights the favorability of this product.
| Product | Reaction Conditions | Yield | Reference |
| 4-Fluoro-2-nitroaniline (after hydrolysis) | p-Fluoroacetanilide and nitric acid in a microchannel reactor, 30-70°C, followed by hydrolysis. | 83-94% | CN111018717A[3] |
Note: The reported yield is for the two-step process (nitration followed by hydrolysis).
Experimental Protocols
Preparation of N-(4-fluoro-2-nitrophenyl)acetamide
This protocol is adapted from standard nitration procedures for acetanilides.
Materials:
-
4-Fluoroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Glacial Acetic Acid
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 4-fluoroacetanilide in glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the 4-fluoroacetanilide solution over 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, stir the mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
A precipitate of the crude product will form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-fluoro-2-nitrophenyl)acetamide.
Visualizations
Caption: Factors influencing the regioselectivity of 4-fluoroacetanilide nitration.
Caption: A typical experimental workflow for the synthesis of 4-fluoro-2-nitroacetanilide.
References
Technical Support Center: Regioselective Nitration of Substituted Acetanilides
Welcome to the technical support center for the nitration of substituted acetanilides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals control the regioselectivity of this important electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the para-nitroacetanilide the major product in most nitration reactions of acetanilide?
A1: The acetamido group (-NHCOCH₃) is an ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1][2] This stabilizes the carbocation intermediate (sigma complex) formed during electrophilic attack at these positions.[3][4] However, the acetamido group is sterically bulky, which hinders the approach of the electrophile (nitronium ion, NO₂⁺) to the adjacent ortho positions.[5] Consequently, the electrophile preferentially attacks the less sterically hindered para position, making p-nitroacetanilide the major product.[6]
Q2: My final product is a deep yellow or orange color, not the expected pale yellow or colorless crystals. What happened?
A2: A deep yellow or orange coloration often indicates the presence of p-nitroaniline. This can occur if the amide group of the product is hydrolyzed back to an amine. This hydrolysis is catalyzed by traces of acid remaining after the workup.[1][7] To prevent this, it is crucial to thoroughly wash the crude product with cold water to remove any residual sulfuric and nitric acid before recrystallization.[7][8]
Q3: The yield of my desired p-nitroacetanilide is very low. What are the potential causes?
A3: Low yields can result from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the mixture is stirred for a sufficient amount of time (e.g., 30-60 minutes) at room temperature after the addition of the nitrating mixture.[1]
-
Excessive Temperature: If the temperature rises significantly above the recommended 10-20°C range during the addition of the nitrating mixture, side reactions, including dinitration, can occur, reducing the yield of the desired monosubstituted product.[1][7][9]
-
Loss During Workup: Product can be lost during filtration and transfer steps. Ensure quantitative transfers and careful handling.
-
Loss During Recrystallization: Using too much recrystallization solvent will result in a significant portion of the product remaining in the mother liquor. Use a minimum amount of hot solvent to dissolve the crude product.[10]
Q4: How can I minimize the formation of the ortho isomer and maximize the para product?
A4: Maximizing para selectivity is primarily achieved by leveraging the steric hindrance of the acetamido group. Key experimental considerations include:
-
Maintaining Low Temperatures: The reaction is exothermic. Keeping the temperature below 10°C during the addition of the nitrating agent is critical to control the reaction rate and prevent side reactions.[1][6][9]
-
Slow Reagent Addition: The nitrating mixture should be added slowly (dropwise) to the acetanilide solution.[1][11] This keeps the concentration of the nitrating agent low at any given moment, preventing a rapid, uncontrolled reaction and potential temperature spikes that could alter selectivity or lead to dinitration.[7]
Q5: Is it possible to selectively synthesize the ortho-nitroacetanilide?
A5: Direct selective synthesis of the ortho isomer is challenging due to the strong steric preference for the para position. The most common method for obtaining the ortho isomer is by separating it from the para isomer after the reaction is complete. The o-nitroacetanilide is significantly more soluble in ethanol than the p-nitroacetanilide.[8] Therefore, during recrystallization from ethanol, the less soluble para isomer crystallizes out, leaving the majority of the ortho isomer in the solution (filtrate).[10]
Data Presentation: Factors Influencing Regioselectivity
The nitration of acetanilide consistently favors the formation of the para isomer. The following table summarizes the key factors and their effects on the product distribution.
| Factor | Effect on Ortho/Para Ratio | Rationale | Citation |
| Steric Hindrance | Significantly decreases the amount of ortho product. | The bulky acetamido group physically blocks the approach of the nitronium ion to the ortho positions. | [2][5] |
| Electronic Effects | Activates both ortho and para positions for attack. | The acetamido group is an electron-donating group that stabilizes the transition states for both ortho and para substitution via resonance. | [1][3] |
| Reaction Temperature | Lower temperatures (0-10°C) favor cleaner reactions and higher selectivity for the para product. | Controls the exothermic reaction, preventing dinitration and other side reactions that reduce the yield of the desired product. | [1][7][9] |
| Solvent | Glacial acetic acid is preferred. | It effectively dissolves acetanilide, and the acetate ion is a poor nucleophile, preventing solvent-related side reactions. | [1][7] |
Experimental Protocols
Protocol 1: Selective Synthesis of p-Nitroacetanilide
This protocol is optimized for maximizing the yield of the para isomer.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required.
-
Cool the solution in an ice bath, then slowly add 5 mL of concentrated sulfuric acid with constant stirring.
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.1 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Maintain the temperature of the acetanilide solution below 10°C. Slowly add the chilled nitrating mixture dropwise with continuous and vigorous stirring over approximately 15 minutes.[9][11]
-
After the addition is complete, remove the reaction vessel from the ice bath and let it stand at room temperature for 30-60 minutes to ensure the reaction goes to completion.[1][9]
-
Pour the reaction mixture slowly into a separate beaker containing approximately 50 g of crushed ice and 50 mL of water, stirring continuously.[1][8]
-
A precipitate of crude nitroacetanilide will form. Allow it to stand for 15 minutes.
-
Collect the solid product by vacuum filtration and wash it thoroughly with several portions of cold water to remove all residual acid.[1][6]
-
Purification: Recrystallize the crude product from hot ethanol. The less soluble p-nitroacetanilide will crystallize as colorless needles upon cooling, while the more soluble o-nitroacetanilide will remain in the mother liquor.[10]
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Visualizations
Experimental Workflow
References
- 1. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 7. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. magritek.com [magritek.com]
- 11. chegg.com [chegg.com]
Technical Support Center: Synthesis of 4'-Fluoro-2'-nitroacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Fluoro-2'-nitroacetanilide. Our aim is to help you identify and resolve common issues, with a focus on byproduct formation and reaction optimization.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps | Expected Outcome |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Agent Concentration: Incorrect ratio of nitric acid to sulfuric acid. 3. Poor Temperature Control: Reaction temperature too high or too low. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (4'-fluoroacetanilide) is still present, consider extending the reaction time. 2. Ensure the use of concentrated nitric acid and sulfuric acid in appropriate molar ratios. 3. Maintain a low reaction temperature (typically 0-10 °C) using an ice bath to prevent side reactions.[1][2] | Increased conversion of starting material to the desired product, leading to a higher yield. |
| Presence of Multiple Spots on TLC (Indicating Byproducts) | 1. Formation of Regioisomers: Nitration at positions other than the desired C2' position. The primary regioisomeric byproduct is often 2-fluoro-4-nitroacetanilide. 2. Dinitration: Introduction of a second nitro group onto the aromatic ring under harsh reaction conditions. 3. Hydrolysis: Hydrolysis of the acetamido group to an amino group, either in the starting material or the product. | 1. Optimize reaction conditions (temperature, addition rate of nitrating agent) to favor ortho-nitration. Purification via recrystallization or column chromatography can separate isomers.[3][4] 2. Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature to minimize dinitration.[1] 3. Ensure anhydrous reaction conditions and quench the reaction in ice-cold water to prevent hydrolysis. | A cleaner reaction profile with fewer byproducts, simplifying purification and improving the isolated yield of the target compound. |
| Product is an Oily or Gummy Solid | 1. Presence of Nitrophenols: Hydrolysis of the nitroacetanilide product. 2. Incomplete Removal of Acid: Residual sulfuric or nitric acid can lead to product degradation and poor crystallization. 3. Mixture of Isomers: A mixture of regioisomers can have a lower melting point and may crystallize with difficulty. | 1. Work up the reaction mixture promptly and avoid prolonged exposure to acidic conditions at elevated temperatures. 2. Thoroughly wash the crude product with cold water and a dilute sodium bicarbonate solution to neutralize and remove residual acids.[2] 3. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to isolate the desired isomer.[3] | Formation of a crystalline, solid product with the expected melting point. |
| Reaction is Uncontrolled or Exothermic | 1. Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can lead to a rapid and uncontrolled exothermic reaction. 2. Inadequate Cooling: Insufficient cooling of the reaction vessel. | 1. Add the nitrating mixture dropwise with vigorous stirring to allow for proper heat dissipation.[1][2] 2. Ensure the reaction flask is adequately submerged in an efficient ice-salt bath to maintain the desired low temperature. | A controlled reaction rate, preventing runaway reactions and the formation of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproducts arise from several side reactions:
-
Regioisomeric Mononitration: The primary byproduct is typically the isomeric 2-fluoro-4-nitroacetanilide . The directing effects of the acetamido group (ortho, para-directing) and the fluorine atom (ortho, para-directing) can lead to nitration at different positions on the aromatic ring.
-
Dinitration Products: Although less common under controlled conditions, over-nitration can lead to the formation of dinitro-fluoroacetanilide isomers.[1]
-
Unreacted Starting Material: Incomplete nitration will leave 4'-fluoroacetanilide as an impurity.
-
Hydrolysis Products: Hydrolysis of the acetamido group can result in the formation of 4-fluoro-2-nitroaniline .
Q2: How can I minimize the formation of the 2-fluoro-4-nitroacetanilide isomer?
Minimizing the formation of the undesired para-nitro isomer involves careful control of reaction conditions. The acetamido group is a stronger activating and ortho-directing group than fluorine, especially under acidic conditions where the fluorine's electron-withdrawing inductive effect is more pronounced. To favor nitration at the 2'-position (ortho to the acetamido group), it is crucial to:
-
Maintain a low temperature: This increases the selectivity of the reaction.
-
Use a controlled addition rate of the nitrating agent: This prevents localized high concentrations of the nitronium ion, which could lead to less selective nitration.
Q3: What is a standard experimental protocol for the synthesis of this compound?
While specific laboratory procedures may vary, a general protocol for the nitration of 4'-fluoroacetanilide is as follows:
-
Preparation of the Nitrating Mixture: Carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Dissolution of Starting Material: Dissolve 4'-fluoroacetanilide in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a separate flask, also cooled in an ice bath.
-
Nitration: Slowly add the chilled nitrating mixture dropwise to the solution of 4'-fluoroacetanilide with constant and vigorous stirring, ensuring the temperature is maintained between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction's progress by TLC.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude product.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can further neutralize any remaining acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[2][3]
Q4: How can I purify the desired product from its byproducts?
The primary method for purifying this compound from its common byproducts is recrystallization . The desired product and its regioisomers often have different solubilities in various solvents, allowing for their separation. Ethanol is a commonly used solvent for the recrystallization of nitroacetanilides.[3] For more challenging separations, column chromatography using a silica gel stationary phase and an appropriate eluent system can be employed.
Visualizing Byproduct Formation
The following diagram illustrates the potential reaction pathways leading to the desired product and major byproducts during the nitration of 4'-fluoroacetanilide.
Caption: Potential reaction pathways in the synthesis of this compound.
References
Technical Support Center: Purification of 4'-Fluoro-2'-nitroacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4'-Fluoro-2'-nitroacetanilide from its isomeric impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, primarily focusing on the removal of the common isomeric impurity, 2'-Fluoro-4'-nitroacetanilide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete crystallization. - Product loss during filtration or transfer. - Use of an excessive amount of recrystallization solvent. | - Ensure the solution is fully saturated before cooling. - Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation. - Use a minimal amount of hot solvent to dissolve the crude product. - Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution. |
| Product is Still Impure After Recrystallization (Confirmed by TLC/HPLC) | - Inefficient separation of isomers due to similar solubility. - Co-crystallization of the desired product and the isomeric impurity. - Insufficient washing of the crystals. | - Perform a second recrystallization. - Try a different recrystallization solvent or a solvent mixture (e.g., ethanol-water). The solubility difference between isomers can be more pronounced in specific solvent systems. - Ensure thorough washing of the crystals with ice-cold solvent. |
| Oily Residue Forms Instead of Crystals | - Presence of significant amounts of impurities that inhibit crystallization. - The solution is supersaturated. - Rapid cooling of the solution. | - Purify the crude product by column chromatography before recrystallization. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Difficulty in Separating Isomers by Column Chromatography | - Inappropriate solvent system (eluent). - Overloading of the column. | - Optimize the eluent system. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate. A gradual increase in the polarity of the eluent should be tested. - Use a smaller amount of the crude mixture relative to the amount of stationary phase. |
| Thin Layer Chromatography (TLC) Shows Overlapping Spots for Isomers | - The chosen mobile phase does not provide sufficient resolution. | - Experiment with different mobile phase compositions. Varying the ratio of polar and non-polar solvents can improve separation. A mixture of ethyl acetate and hexane is a common choice. |
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of 4-fluoroacetanilide. This reaction can produce a mixture of isomers, with the most common impurity being 2'-Fluoro-4'-nitroacetanilide . The formation of ortho- and para-isomers is a common outcome in electrophilic aromatic substitution reactions of this nature.[1][2][3]
Q2: What is the most common method for purifying this compound?
A2: The most widely used and cost-effective method for purifying this compound from its ortho-isomer is recrystallization , typically from ethanol.[1][2][3][4] This technique leverages the solubility difference between the para and ortho isomers. Generally, the para-isomer (this compound) is less soluble in ethanol than the ortho-isomer (2'-Fluoro-4'-nitroacetanilide).[2][3][4]
Q3: Can you provide a general protocol for the recrystallization of this compound?
A3: Yes, here is a general protocol based on the principles of separating nitroacetanilide isomers:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. The desired, less soluble this compound will start to crystallize.
-
Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities (the ortho-isomer).
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.
Q4: How can I monitor the purity of my this compound sample?
A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity.[5][6] By spotting the crude mixture, the purified product, and a reference standard (if available) on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the separation of the desired product from its impurities. The desired product and the isomeric impurity should have different Rf values. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the sample.
Q5: What should I do if recrystallization does not provide a product of sufficient purity?
A5: If a single recrystallization is insufficient, you can either perform a second recrystallization or use column chromatography . Column chromatography offers a higher degree of separation and can be effective in removing persistent impurities. For isomeric impurities that are difficult to separate, specialized techniques like fractional crystallization might be necessary.[7]
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from Ethanol
Objective: To purify crude this compound containing the 2'-Fluoro-4'-nitroacetanilide isomer.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound (e.g., 5 g) into a 100 mL Erlenmeyer flask.
-
Add a small amount of ethanol (e.g., 20 mL) and heat the mixture to boiling while stirring.
-
Continue adding hot ethanol portion-wise until the solid just completely dissolves. Avoid adding an excess of solvent.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and boil for a few minutes. Then, perform a hot filtration to remove the charcoal.
-
Allow the flask to cool slowly to room temperature. Crystals of this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Pour the cold slurry of crystals into the funnel and apply vacuum.
-
Wash the crystals in the funnel with a small volume of ice-cold ethanol.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum desiccator.
-
Determine the melting point and perform TLC or HPLC analysis to assess the purity.
Protocol 2: Thin Layer Chromatography (TLC) Analysis of Isomeric Purity
Objective: To assess the purity of this compound and differentiate it from its isomeric impurity.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Ethyl acetate
-
Hexane
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Samples: Crude mixture, recrystallized product
Procedure:
-
Prepare a developing solvent (eluent). A common starting point is a 3:7 mixture of ethyl acetate to hexane. The optimal ratio may need to be determined empirically.
-
Pour a small amount of the eluent into the developing chamber, cover it, and let it saturate for a few minutes.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Dissolve small amounts of your crude mixture and your recrystallized product in a suitable solvent (e.g., ethyl acetate or acetone).
-
Using separate capillary tubes, spot small amounts of each solution onto the starting line on the TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The separated components will appear as dark spots.
-
Calculate the Rf (retention factor) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The pure product should ideally show a single spot with a different Rf value than the isomeric impurity.
Data Presentation
| Compound | Structure | Expected Solubility in Ethanol | Rationale for Separation |
| This compound (desired product) | ![]() | Lower | The para-isomer is generally more symmetrical, allowing for more efficient packing in the crystal lattice, which leads to lower solubility compared to the less symmetrical ortho-isomer.[8] |
| 2'-Fluoro-4'-nitroacetanilide (isomeric impurity) | ![]() | Higher | The ortho-isomer's asymmetry disrupts efficient crystal packing, making it more soluble in the recrystallization solvent.[8] |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship illustrating the principle of purification by recrystallization.
References
- 1. magritek.com [magritek.com]
- 2. In preparation of pnitroacetanilide another mirror class 12 chemistry CBSE [vedantu.com]
- 3. p-Nitroacetanilide Study Material [unacademy.com]
- 4. youtube.com [youtube.com]
- 5. P-Nitroacetanilide Lab Report - 1516 Words | Cram [cram.com]
- 6. youtube.com [youtube.com]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 4'-Fluoro-2'-nitroacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4'-Fluoro-2'-nitroacetanilide.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound will not dissolve in the solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Insoluble Impurities: If a small amount of solid material remains undissolved, it may consist of insoluble impurities. In this case, you should proceed with a hot filtration step to remove them.[1][2]
-
Solvent Selection: this compound may require a specific solvent system for effective recrystallization. While ethanol/water mixtures have been reported as suitable, you may need to perform solvent screening to find an optimal solvent or solvent pair.[3] A good recrystallization solvent should dissolve the compound when hot but not when cold.[4]
-
Insufficient Solvent: Ensure you are using a sufficient volume of hot solvent. Add the hot solvent in small portions to your crude product while heating until the solid just dissolves.[1][5] Avoid adding a large excess, as this will reduce your yield.[4][6]
Q2: After dissolving my compound and letting the solution cool, no crystals have formed. What is the problem?
A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or using too much solvent.[4][7]
-
Induce Crystallization: A supersaturated solution may require a nucleation point to initiate crystal growth.[7] This can be achieved by:
-
Excess Solvent: If you have used too much solvent, the solution may not be saturated enough for crystals to form even at low temperatures.[6] To remedy this, you can heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Cooling Rate: Ensure the solution is cooling slowly and without disturbance.[9] Rapid cooling can sometimes inhibit crystallization. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[9][10]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][6] This is more common for compounds with low melting points or when the solution is highly concentrated.[6][7]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution and then cool it again, more slowly this time.[6][7]
-
Lower Cooling Temperature: The boiling point of the solvent might be higher than the melting point of your compound. Try using a lower boiling point solvent.
-
Solvent System Adjustment: Using a different solvent or a solvent pair can sometimes prevent oiling out.[2]
Q4: The yield of my recrystallized this compound is very low. What went wrong?
A4: A low yield can result from several factors during the recrystallization process.
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[4]
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product.[7] To prevent this, use a stemless funnel, preheat the funnel and filter paper with hot solvent, and use a slight excess of solvent to keep the compound dissolved.[1][5]
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time to maximize crystal formation.[9] Cooling in an ice bath after the solution has reached room temperature can further increase the yield.[10]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[4] Always use a minimal amount of ice-cold solvent for washing.[10]
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: An ethanol/water mixture has been reported as a suitable solvent system for the recrystallization of this compound.[3] Generally, a good solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures.[4] Common solvents for the recrystallization of similar compounds include ethanol and water.[11][12]
Q2: How can I remove colored impurities during recrystallization?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][10] The colored impurities adsorb onto the surface of the activated charcoal, which is then removed during the hot filtration step.[13] Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[1]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 71-74 °C.[14] A sharp melting point within this range is a good indicator of purity. Impurities will typically cause the melting point to be lower and broader.[10]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇FN₂O₃ |
| Molecular Weight | 198.15 g/mol [14][15] |
| Appearance | Light yellow to yellow to orange powder to crystal[14] |
| Melting Point | 71 - 74 °C[14] |
| CAS Number | 448-39-5[14][15][16] |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is a general guideline based on standard recrystallization techniques for similar compounds.[1][3][5][10] Optimization may be required.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., an ethanol/water mixture) to boiling. Add the hot solvent to the Erlenmeyer flask in small portions, with continuous swirling and heating, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1][4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[1][13]
-
Hot Filtration: To remove any insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a stemless or short-stemmed funnel and fluted filter paper. Preheat the funnel and the receiving flask with a small amount of hot solvent to prevent premature crystallization.[1][5]
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[9] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10]
-
Drying: Continue to draw air through the crystals on the filter paper to partially dry them.[10] Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a drying oven at a temperature well below the compound's melting point.[1]
-
Analysis: Determine the mass and melting point of the recrystallized product to assess yield and purity.[1][10]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Buy Acetanilide, 2-fluoro-4'-nitro- (EVT-13558087) | 370-89-8 [evitachem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Video: Recrystallization - Procedure [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. jcbsc.org [jcbsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemimpex.com [chemimpex.com]
- 15. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound [webbook.nist.gov]
Troubleshooting common issues in 4-fluoroacetanilide nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-fluoroacetanilide. The information is presented in a question-and-answer format to directly address common issues encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of 4-fluoroacetanilide, and what are the common side products?
The primary product of the nitration of 4-fluoroacetanilide is 4-fluoro-2-nitroacetanilide . The acetamido group (-NHCOCH₃) is an ortho, para-directing group. Due to the presence of the fluorine atom at the para position, the incoming nitro group is directed to the ortho position.
Common side products include the isomeric 4-fluoro-3-nitroacetanilide and di-nitrated products. The formation of these byproducts is often influenced by reaction conditions.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the nitration of 4-fluoroacetanilide can stem from several factors. Below is a summary of potential causes and solutions:
| Potential Cause | Recommended Solution |
| Presence of Water | The presence of water in the reaction mixture can promote the formation of undesired side products and reduce the concentration of the active nitrating species (nitronium ion, NO₂⁺). It is crucial to use anhydrous reagents and conditions.[1] |
| Inadequate Temperature Control | The nitration reaction is highly exothermic. If the temperature is not kept low (ideally between 0-10°C), side reactions, including di-nitration and degradation of the starting material, can occur, leading to a lower yield of the desired product. |
| Incorrect Reagent Stoichiometry | Using a significant excess of the nitrating agent can lead to the formation of di-nitrated byproducts. A slight excess of the nitrating mixture is generally sufficient. |
| Loss of Product During Work-up | The product can be lost during the work-up and purification steps. Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice-water. During recrystallization, using an excessive amount of hot solvent can lead to a significant portion of the product remaining in the mother liquor upon cooling. |
Q3: I am observing the formation of multiple products in my reaction, as indicated by TLC or HPLC. How can I improve the selectivity for 4-fluoro-2-nitroacetanilide?
The formation of multiple products, primarily the 4-fluoro-3-nitroacetanilide isomer, is a common challenge. To enhance the selectivity for the desired 2-nitro isomer, consider the following:
-
Strict Temperature Control: Maintaining a low reaction temperature (0-5°C) is critical. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically less favored 3-nitro isomer.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) dropwise to the solution of 4-fluoroacetanilide with vigorous stirring. This ensures that the concentration of the nitrating agent remains low throughout the reaction, which can favor the formation of the kinetically controlled product.
-
Choice of Solvent: Glacial acetic acid is a commonly used solvent for this reaction as it helps to moderate the reactivity of the nitrating agent.
Q4: The reaction mixture turned dark brown or black. What does this indicate and is the reaction salvageable?
A dark brown or black reaction mixture often indicates the occurrence of side reactions, such as oxidation of the aniline derivative or the formation of tar-like polymerization products. This is typically caused by:
-
Excessively High Temperatures: A runaway reaction due to poor temperature control is a common culprit.
-
High Concentration of Nitrating Agent: Adding the nitrating agent too quickly can lead to localized "hot spots" where the temperature rises significantly.
In most cases, if significant darkening occurs, the yield of the desired product will be very low, and purification will be challenging. It is often best to discard the reaction mixture, adhering to proper safety protocols, and restart the experiment with more stringent control over the reaction conditions.
Q5: How can I effectively purify the crude 4-fluoro-2-nitroacetanilide?
The most common and effective method for purifying the crude product is recrystallization .
-
Solvent Selection: Ethanol is a widely used solvent for the recrystallization of nitroacetanilides. The desired 4-fluoro-2-nitroacetanilide is typically less soluble in cold ethanol than the ortho-isomer and other impurities, allowing for its selective crystallization upon cooling.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize the recovery of the purified crystals. The crystals can then be collected by vacuum filtration.
Experimental Protocols
Detailed Protocol for the Nitration of 4-Fluoroacetanilide
This protocol is adapted from standard procedures for the nitration of acetanilide.
Materials:
-
4-Fluoroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Glacial Acetic Acid
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Starting Material: In a flask, dissolve 4-fluoroacetanilide in glacial acetic acid.
-
Cooling: Cool the flask in an ice-salt bath to a temperature between 0 and 5°C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the 4-fluoroacetanilide solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes.
-
Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation of Crude Product: The crude 4-fluoro-2-nitroacetanilide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the purified 4-fluoro-2-nitroacetanilide.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Fluoroacetanilide | C₈H₈FNO | 153.15 | 153-155[2][3] | White to off-white crystalline solid |
| 4-Fluoro-2-nitroacetanilide | C₈H₇FN₂O₃ | 198.15 | 71-74[4] | Light yellow to orange powder or crystals[4] |
Table 2: Effect of Water on the Yield of a Related Nitration Reaction (p-Fluoroaniline)
This data illustrates the critical importance of anhydrous conditions in nitration reactions. While this data is for the nitration of p-fluoroaniline, a similar trend is expected for 4-fluoroacetanilide.
| Condition | Molar Ratio (Substrate:HNO₃:H₂SO₄) | Water Content | Yield of 4-Fluoro-3-nitroaniline (%) |
| Anhydrous | 1 : 1.1 : 5.5 | ~0% | 85-90 |
| Aqueous | 1 : 1.1 : 5.5 | Present | Significantly Lower |
Data adapted from a patent describing the nitration of p-fluoroaniline, highlighting the negative impact of water on the yield.[1]
Visualizations
Experimental Workflow for 4-Fluoroacetanilide Nitration
Caption: A flowchart illustrating the key steps in the nitration of 4-fluoroacetanilide.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Optimization of Reaction Conditions for 4'-Fluoro-2'-nitroacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4'-Fluoro-2'-nitroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound, and how can I minimize its formation?
A1: The most common side product is the ortho-isomer, 2'-Fluoro-4'-nitroacetanilide. The formation of this isomer is influenced by the reaction temperature. To minimize its formation, it is crucial to maintain a low reaction temperature, ideally between 0-10°C, during the addition of the nitrating agent. The acetamido group on the starting material, 4-fluoroacetanilide, is an ortho, para-director. However, the para position is sterically favored, and lower temperatures increase the selectivity for the para-product.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the nitrating agent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Excessive temperature: High temperatures can lead to the formation of unwanted byproducts, including the ortho-isomer and dinitrated products, which will lower the yield of the desired product.[2]
-
Presence of water: Water can deactivate the nitrating agent (the nitronium ion, NO₂⁺). Ensure all glassware is dry and use anhydrous reagents if possible.
-
Product loss during work-up: The product can be lost during filtration and washing steps. Ensure the product is fully precipitated before filtration and use ice-cold water for washing to minimize solubility losses.
Q3: The reaction mixture turned dark brown or black. What does this indicate?
A3: A dark brown or black reaction mixture often indicates oxidative side reactions. This can happen if the reaction temperature is too high or if the concentration of nitric acid is excessive. To prevent this, maintain strict temperature control and add the nitrating agent slowly and dropwise to the reaction mixture.
Q4: Is there a safer alternative to the traditional batch nitration process?
A4: Yes, using a microchannel reactor for continuous flow nitration is a safer and more efficient alternative.[2] This method offers better control over reaction temperature and mixing, which minimizes the formation of byproducts and improves the overall yield and safety of the process.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction- Reaction temperature too low or too high- Presence of moisture- Product loss during work-up | - Monitor reaction progress with TLC to ensure completion.- Optimize reaction temperature; typically 0-10°C for batch reactions.- Use anhydrous reagents and dry glassware.- Ensure complete precipitation of the product and wash with ice-cold solvent. |
| Impure Product (presence of ortho-isomer) | - High reaction temperature | - Maintain a reaction temperature of 0-10°C during the addition of the nitrating agent.[1] |
| Formation of Dinitrated Byproducts | - Excess of nitrating agent- High reaction temperature | - Use a stoichiometric amount of the nitrating agent.- Maintain strict temperature control. |
| Dark Reaction Color (Brown/Black) | - Oxidative side reactions due to high temperature or excess nitric acid | - Maintain low reaction temperature.- Add the nitrating agent slowly and dropwise. |
| Reaction Fails to Initiate | - Inactive nitrating agent | - Prepare the nitrating mixture (mixed acid) just before use.- Ensure the absence of water. |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Microchannel Reactor)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | p-Fluoroacetanilide | p-Fluoroacetanilide | p-Fluoroacetanilide |
| Molar Ratio (Substrate:HNO₃) | 1:1.0 | 1:1.3 | 1:1.5 |
| Reaction Temperature (°C) | 30 | 50 | 70 |
| Reaction Time (seconds) | 200 | 100 | 50 |
| Yield (%) | 83 | 90 | 94 |
Data adapted from a study on the synthesis of 4-fluoro-2-nitroaniline using a microchannel reactor, which involves the formation of this compound as an intermediate.[2]
Experimental Protocols
1. Batch Synthesis of this compound
This protocol is a representative procedure for the nitration of an acetanilide derivative.
-
Materials:
-
4-fluoroacetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a flask, dissolve 4-fluoroacetanilide in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the 4-fluoroacetanilide solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
2. Continuous Flow Synthesis using a Microchannel Reactor
This protocol is based on a patented method for the synthesis of 4-fluoro-2-nitroaniline, where this compound is an intermediate.[2]
-
Feed Solutions:
-
Feed 1: A 20-40% solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride.
-
Feed 2: 68% aqueous nitric acid.
-
-
Procedure:
-
Set up a high-flux continuous flow microchannel reactor.
-
Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min.
-
Maintain the reaction temperature between 30-70°C.
-
The reaction time within the microreactor is typically between 50-200 seconds.
-
The output from the reactor containing this compound can then be subjected to hydrolysis to produce 4-fluoro-2-nitroaniline or isolated.
-
Mandatory Visualization
References
Minimizing side reactions in the synthesis of 4'-Fluoro-2'-nitroacetanilide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing the synthesis of 4'-Fluoro-2'-nitroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the electrophilic aromatic substitution (nitration) of 4-fluoroacetanilide. The acetamido group (-NHCOCH₃) directs the incoming nitro group (-NO₂) primarily to the position ortho to itself and para to the fluorine atom.
Q2: What are the most common side reactions in this synthesis?
The most common side reactions include:
-
Formation of isomers: The primary byproduct is often the isomeric 3'-fluoro-4'-nitroacetanilide, where the nitro group is positioned para to the acetamido group.
-
Dinitration: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitrated products can form.
-
Oxidation: The starting material or product can be susceptible to oxidation by the strong acid mixture, leading to decomposition and the formation of resinous byproducts. This is more of a concern if nitrating a more activated precursor like 4-fluoroaniline directly.[1]
-
Hydrolysis: Premature hydrolysis of the acetamido group can occur, leading to the formation of 4-fluoro-2-nitroaniline, especially during workup.
Q3: How can I minimize the formation of the isomeric byproduct?
Minimizing the formation of the undesired isomer involves careful control of reaction conditions. Lower reaction temperatures generally favor the formation of the desired 2-nitro isomer over the 4-nitro isomer in acetanilide nitrations. The choice of nitrating agent and solvent system also plays a crucial role.
Q4: What is the role of each component in the nitrating mixture (e.g., nitric acid and sulfuric acid)?
In the classic nitrating mixture, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.
Q5: What are the recommended safety precautions for this reaction?
This reaction involves the use of strong, corrosive, and oxidizing acids. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the reaction at a controlled, low temperature, as nitration reactions are highly exothermic and can lead to runaway reactions if not properly managed.
-
Add the nitrating agent slowly and monitor the temperature continuously.
-
Have an ice bath readily available to cool the reaction if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Side reactions consuming starting material. 4. Insufficiently strong nitrating conditions. | 1. Monitor the reaction by TLC to ensure completion. 2. Minimize the amount of solvent used for recrystallization. Ensure complete precipitation before filtration. 3. Maintain a low reaction temperature to reduce side product formation. 4. Ensure the use of concentrated or fuming acids as specified in the protocol. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities, particularly isomeric byproducts. 2. Residual solvent. 3. Presence of water. | 1. Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization. 2. Ensure the product is thoroughly dried under vacuum. 3. Ensure all glassware is dry and use anhydrous conditions if necessary. |
| Product is dark or discolored (brown/red) | 1. Formation of resinous byproducts due to oxidation. 2. Reaction temperature was too high. | 1. Purify by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. 2. Repeat the reaction with stricter temperature control, maintaining it at the lower end of the recommended range. |
| Reaction is difficult to control (rapid temperature increase) | 1. Nitrating agent added too quickly. 2. Inefficient cooling. | 1. Add the nitrating agent dropwise with vigorous stirring. 2. Ensure the reaction flask is well-submerged in a cooling bath (e.g., ice-salt bath) and that the bath's temperature is maintained. |
| Multiple spots on TLC after purification | 1. Inefficient purification. 2. Co-crystallization of isomers. | 1. Perform a second recrystallization. 2. Consider purification by column chromatography for higher purity. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration of Acetanilide Derivatives
| Parameter | Microchannel Reactor [2] | Conventional Batch Reactor [3][4] |
| Starting Material | p-Fluoroacetanilide | Acetanilide |
| Nitrating Agent | 68% Nitric Acid | Fuming Nitric Acid / Conc. Sulfuric Acid |
| Solvent | Acetic Acid / Acetic Anhydride | Glacial Acetic Acid / Conc. Sulfuric Acid |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.0 - 1.5 | Not explicitly stated, but typically a slight excess of nitric acid is used. |
| Temperature | 30 - 70 °C | 0 - 20 °C |
| Reaction Time | 50 - 200 seconds | ~30 minutes |
| Yield | 83 - 94% (for 4-fluoro-2-nitroaniline after hydrolysis) | Variable, but generally lower than microchannel methods for the purified single isomer. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Conventional Batch Method)
This protocol is adapted from standard procedures for the nitration of acetanilide.[3][4]
-
Preparation of the Nitrating Mixture: In a clean, dry conical flask, carefully add 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in an ice-salt bath to below 10 °C.
-
Dissolution of Starting Material: In a separate 100 mL beaker, dissolve 5.0 g of 4-fluoroacetanilide in 5 mL of glacial acetic acid. If necessary, gently warm the mixture to achieve complete dissolution, then cool the solution in an ice bath to below 5 °C.
-
Nitration: Slowly, and with constant stirring, add the cold nitrating mixture dropwise to the solution of 4-fluoroacetanilide. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for approximately 30 minutes.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice and water, stirring continuously. The crude this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as light-yellow crystals.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: HPLC Purity Analysis of 4'-Fluoro-2'-nitroacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4'-Fluoro-2'-nitroacetanilide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals to assist in achieving accurate and reliable purity assessments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter to optimize for achieving good peak shape and resolution, especially for ionizable compounds.[2][3][4]
Q2: What are the common impurities that might be present in this compound samples?
A2: Potential impurities can arise from the synthesis process, including unreacted starting materials, by-products from side reactions (such as positional isomers), and degradation products. For instance, in the nitration of acetanilide, both o- and p-nitroacetanilide can be formed.[5] Therefore, it is crucial to develop an HPLC method that can separate the main component from these potential impurities.
Q3: How should I prepare my this compound sample for HPLC analysis?
A3: The sample should be accurately weighed and dissolved in a solvent that is compatible with the mobile phase, preferably the mobile phase itself, to ensure good peak shape. It is crucial to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.[6]
Q4: What detection wavelength is appropriate for the analysis of this compound?
A4: Aromatic nitro compounds typically exhibit strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength by examining the UV spectrum of this compound. A wavelength where the analyte has maximum absorbance and potential impurities also have some absorbance is generally chosen to ensure the detection of all relevant components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Mobile phase pH is too close to the pKa of the analyte.- Column contamination or degradation. | - Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[2][3][4]- Add a competing base or acid to the mobile phase.- Use a new or thoroughly cleaned column. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Reduce the concentration of the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration is insufficient.- Leaks in the HPLC system. | - Prepare fresh mobile phase and ensure proper mixing and degassing.[7]- Use a column oven to maintain a constant temperature.[7]- Allow sufficient time for the column to equilibrate with the mobile phase before analysis.[7]- Check for and repair any leaks in the system.[8] |
| Split Peaks | - Column void or channeling.- Sample solvent incompatibility with the mobile phase.- Co-elution of two or more compounds. | - Replace the column if a void is suspected.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.- Optimize the mobile phase composition or gradient to improve separation. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly.[7]- Flush the system and clean the detector cell.[7]- Use high-purity solvents and reagents.[9]- Replace the detector lamp if necessary.[7] |
| Ghost Peaks | - Contamination in the injection system or sample vials.- Impurities in the mobile phase. | - Run a blank injection to identify the source of contamination.- Clean the autosampler needle and injection port.- Use fresh, high-purity mobile phase solvents. |
Experimental Protocol
Below is a representative reversed-phase HPLC method for the purity assessment of this compound. This method should be validated for its intended use.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis
-
The purity of this compound is typically determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Data Presentation
The following table is an example of how to summarize the quantitative data from the HPLC purity analysis.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.8 | 1500 | 0.15 |
| This compound | 12.5 | 995000 | 99.50 |
| Impurity 2 | 16.2 | 3500 | 0.35 |
| Total | 1000000 | 100.00 |
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
Validation & Comparative
Comparative Guide to Analytical Method Validation for 4'-Fluoro-2'-nitroacetanilide
This guide provides a comparative overview of potential analytical methods for the quantification and quality control of 4'-Fluoro-2'-nitroacetanilide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The focus is on the validation of these methods to ensure they are suitable for their intended purpose, providing reliable and accurate results. The comparison will primarily focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as common and powerful analytical techniques for such compounds.
While specific validated methods for this compound are not widely published, this guide synthesizes best practices and typical performance data based on established validation guidelines and methods for related acetanilide derivatives.[3][4][5]
Data Presentation: A Comparative Summary of Analytical Methods
The following tables summarize the anticipated quantitative data from the validation of a stability-indicating HPLC method and a GC method for the analysis of this compound. These values are representative and serve to illustrate the comparative performance of the two techniques.
Table 1: Comparison of HPLC and GC Method Performance Characteristics
| Validation Parameter | HPLC Method | GC Method | Rationale for Differences |
| Linearity (r²) | > 0.999 | > 0.998 | HPLC often provides slightly better linearity for this type of polar, non-volatile compound. |
| Range (µg/mL) | 1 - 100 | 5 - 150 | HPLC can often achieve lower limits of quantification. |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.9 - 101.2% | Both methods are highly accurate, with HPLC sometimes showing slightly better recovery. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | HPLC generally offers better repeatability due to lower injection volume variability. |
| - Intermediate Precision | < 1.5% | < 2.0% | Similar trend to repeatability. |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 | HPLC with UV detection is typically more sensitive for this chromophore-containing molecule. |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 1.5 | Reflects the higher sensitivity of the HPLC method. |
| Specificity | Stability-indicating | Specific, but may have issues with thermally labile degradants | HPLC is generally superior for separating a wide range of degradation products without the risk of thermal decomposition. |
Experimental Protocols
Detailed methodologies for the proposed analytical methods and a forced degradation study are provided below. These protocols are illustrative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
-
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30°C
-
-
Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to a final concentration of 100 µg/mL. Prepare a series of dilutions for the linearity study.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a final concentration within the linear range of the method.
-
Validation Procedure:
-
Specificity: Perform forced degradation studies (see protocol below). Inject the stressed samples and demonstrate that the main peak is free from interference from any degradation products, placebo, or impurities.
-
Linearity: Inject a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography (GC) Method
-
Objective: To provide an alternative method for the quantification of this compound, suitable for assessing volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode)
-
-
Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in a suitable solvent like acetone or ethyl acetate to a final concentration of 100 µg/mL. Prepare a series of dilutions.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the linear range.
-
Validation Procedure: Follow a similar validation procedure as outlined for the HPLC method, adapting for the GC technique.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[6][7][8]
-
Objective: To generate potential degradation products of this compound under various stress conditions to assess the specificity of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
-
Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze using the HPLC method to separate the parent drug from any formed degradation products.
Visualizations
The following diagrams illustrate key workflows in analytical method validation.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
A Comparative Guide to Purity Determination of 4'-Fluoro-2'-nitroacetanilide by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and agrochemicals, the purity of chemical intermediates is paramount. 4'-Fluoro-2'-nitroacetanilide is a key building block in the development of various biologically active molecules, including anti-inflammatory and analgesic drugs.[1] Its unique structure, featuring both fluorine and nitro functional groups, makes it a versatile tool for chemical synthesis.[1] Accurate determination of its purity is critical to ensure the safety, efficacy, and reproducibility of the final products.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound. This guide provides a comprehensive comparison of the HPLC method against other analytical techniques, supported by detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and specificity. The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Detailed Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (Gradient or Isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 20 minutes
3. Reagent and Sample Preparation:
-
Diluent: Mobile Phase (Acetonitrile/Water mixture)
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard solution to achieve a similar target concentration.
4. System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
5. Purity Calculation:
-
The purity is typically determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed for purity determination, each with its own advantages and limitations.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a Mass Spectrometry (MS) detector.[2] However, the nitro group can sometimes pose challenges due to thermal lability.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful, non-destructive primary method that allows for absolute quantification without needing a specific reference standard for the analyte.[3][4][5] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[3]
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective qualitative or semi-quantitative technique. It is excellent for monitoring reaction progress and for preliminary purity checks but lacks the resolution and accuracy of HPLC for precise quantification.
-
Melting Point Analysis: A classical and straightforward method to assess purity. A sharp melting point range close to the literature value (71-74°C) suggests high purity.[1] However, it is non-specific and can be misleading if impurities form a eutectic mixture.
Comparative Performance Data
The following table summarizes the performance characteristics of HPLC compared to its alternatives for the purity determination of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR (¹H) | TLC | Melting Point |
| Specificity | High | Very High | High | Low to Moderate | Low |
| Sensitivity (LOD) | ng/mL range[6] | pg/mL to ng/mL range[6] | ~0.1% w/w | µg range | >1% impurity level |
| Precision (RSD%) | < 2% | < 5% | < 1%[3] | 10-20% (semi-quantitative) | N/A |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | Not typically measured | N/A |
| Analysis Time/Sample | 15-30 min | 20-40 min | 5-15 min[7] | 5-20 min | 5-10 min |
| Destructive? | Yes | Yes | No[4][5] | Yes | No (can be recovered) |
| Quantification | Quantitative | Quantitative | Absolute Quantitative[3][4] | Semi-Quantitative | Qualitative |
Visualizing the Workflow
A clear workflow is essential for reproducible results. The following diagram illustrates the logical steps involved in the HPLC purity determination process.
Caption: Workflow for HPLC Purity Determination.
Conclusion
For the quantitative purity determination of this compound, RP-HPLC with UV detection stands out as the most robust, sensitive, and specific method. It provides reliable and reproducible results essential for quality control in pharmaceutical and chemical research. While methods like GC-MS offer high specificity and qNMR provides absolute quantification, HPLC strikes an optimal balance between performance, cost, and accessibility for routine analysis. Simpler techniques such as TLC and melting point analysis are valuable for rapid, preliminary checks but are not substitutes for the quantitative accuracy offered by chromatography. The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the available instrumentation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Characterization of 4'-Fluoro-2'-nitroacetanilide: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
This guide provides a comprehensive analysis of 4'-Fluoro-2'-nitroacetanilide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. For comparative purposes, spectral data for the structurally similar compound, 4'-Nitroacetanilide, is also presented to highlight the influence of the fluorine substituent on the chemical shifts. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of small organic molecules.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound in DMSO-d₆ reveals distinct signals for the aromatic protons and the acetyl methyl group. The presence of the fluorine atom introduces characteristic splitting patterns and shifts in the aromatic region when compared to 4'-Nitroacetanilide.
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | H-3' | ~8.25 | dd | J(H,H) = 9.2, J(H,F) = 6.9 |
| H-5' | ~7.50 | ddd | J(H,H) = 9.2, 9.2, J(H,F) = 2.4 | |
| H-6' | ~8.50 | dd | J(H,H) = 9.2, J(H,F) = 4.7 | |
| NH | ~10.0 | s | - | |
| CH₃ | ~2.15 | s | - | |
| 4'-Nitroacetanilide[1] | H-2', H-6' | 8.23 | d | 9.2 |
| H-3', H-5' | 7.85 | d | 9.2 | |
| NH | 10.61 | s | - | |
| CH₃ | 2.12 | s | - |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides further structural confirmation, with the fluorine substituent significantly influencing the chemical shifts of the carbon atoms in the aromatic ring through inductive and mesomeric effects.
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | C=O | ~169.5 |
| C-1' | ~135.0 (d, J=3 Hz) | |
| C-2' | ~134.0 | |
| C-3' | ~129.0 (d, J=10 Hz) | |
| C-4' | ~160.0 (d, J=250 Hz) | |
| C-5' | ~115.0 (d, J=25 Hz) | |
| C-6' | ~125.0 (d, J=8 Hz) | |
| CH₃ | ~24.5 | |
| 4'-Nitroacetanilide[2] | C=O | 169.1 |
| C-1' | 145.2 | |
| C-2', C-6' | 119.2 | |
| C-3', C-5' | 125.1 | |
| C-4' | 142.9 | |
| CH₃ | 24.6 |
Experimental Protocols
General Procedure for NMR Spectroscopy
¹H and ¹³C NMR spectra can be recorded at 25 °C using a 400 MHz spectrometer.[3] For analysis, approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The residual solvent peak can also be used as a reference.[4]
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.
Caption: Chemical structure of this compound.
References
A Comparative Guide to the Analytical Techniques for 4'-Fluoro-2'-nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization and quantification of 4'-Fluoro-2'-nitroacetanilide. The information presented is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.
Mass Spectrometry Analysis of this compound
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the analysis of this compound. It provides information on the molecular weight and structural details through fragmentation analysis.
The molecular formula of this compound is C₈H₇FN₂O₃, with a molecular weight of approximately 198.15 g/mol .[1][2] Under electron ionization (EI) conditions, the molecule undergoes fragmentation, yielding a characteristic mass spectrum.
Key Fragmentation Data:
Based on data available in public databases, the GC-MS analysis of this compound shows prominent peaks at specific mass-to-charge ratios (m/z).[1]
| Ion Description | Proposed Fragment Structure | Observed m/z |
| Molecular Ion [M]⁺• | [C₈H₇FN₂O₃]⁺• | 198 |
| [M - CH₂CO]⁺• | [C₆H₅FN₂O]⁺• | 156 |
| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 |
| [M - CH₂CO - NO₂]⁺ | [C₆H₅F]⁺ | 110 |
Proposed Fragmentation Pathway:
The fragmentation of this compound in an electron ionization source can be rationalized as follows:
-
Initial Ionization: The molecule loses an electron to form the molecular ion (M⁺•) at m/z 198.
-
Loss of Ketene: A common fragmentation pathway for acetanilides is the neutral loss of ketene (CH₂=C=O) from the molecular ion. This results in the formation of a fragment ion at m/z 156.[1]
-
Formation of Acetyl Cation: Cleavage of the amide bond can also lead to the formation of the acetyl cation at m/z 43.[1]
-
Loss of Nitro Group: Subsequent fragmentation of the m/z 156 ion can involve the loss of a nitro group (NO₂) to produce a fragment at m/z 110.
Proposed fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, other analytical techniques offer complementary information and may be more suitable for specific applications. The primary alternatives for the analysis of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS/LC-MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity and selectivity, suitable for complex mixtures, provides structural information. | Destructive technique, may require derivatization for volatile compounds (GC-MS), potential for matrix effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, including connectivity of atoms and stereochemistry. Quantitative analysis is possible. | Non-destructive, provides unambiguous structural elucidation, highly reproducible for quantification. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in a molecule. | Fast, non-destructive, provides a molecular "fingerprint" for identification. | Limited structural information, not ideal for quantification of components in a mixture. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantitative analysis of fluorinated and nitrated aromatic compounds using different analytical techniques. Please note that specific values for this compound may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS | HPLC-UV | ¹⁹F NMR |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | 0.35 - 0.54 ng/mL for nitroaromatics[3] | ~0.06 g/100g for fluorinated pharmaceuticals[4] |
| Limit of Quantification (LOQ) | ng/mL range | Varies, typically in the low ng/mL to µg/mL range | ~1-2 mg/mL for fluorinated pharmaceuticals |
| Linearity (R²) | > 0.99 | > 0.998[5] | > 0.99 |
| Precision (%RSD) | < 15% | < 2%[5] | < 1.5%[4] |
Experimental Protocols
Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and its related impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., methanol, acetone) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy
Objective: To confirm the structure and quantify the purity of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene for ¹H NMR, trifluoroacetic acid for ¹⁹F NMR).[4]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (sufficient for good signal-to-noise).
-
Relaxation Delay: 5 times the longest T₁ for quantitative measurements.
-
Spectral Width: -2 to 12 ppm.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, proton-decoupled.
-
Number of Scans: 64-256.
-
Relaxation Delay: 5 times the longest T₁ for quantitative measurements.
-
Spectral Width: -50 to -200 ppm (or as appropriate for the compound).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Expected Key IR Absorptions:
-
N-H Stretch: Around 3300-3100 cm⁻¹
-
C=O Stretch (Amide I): Around 1680-1650 cm⁻¹
-
N-O Stretch (Nitro group): Asymmetric stretch around 1550-1500 cm⁻¹ and symmetric stretch around 1350-1300 cm⁻¹
-
C-F Stretch: Around 1250-1000 cm⁻¹
-
Aromatic C-H Bending: Below 900 cm⁻¹
Experimental and Logical Workflows
General experimental workflow for the analysis of this compound.
Logical relationship for selecting an analytical technique.
References
- 1. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrating Agents for the Synthesis of 4'-Fluoro-2'-nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4'-Fluoro-2'-nitroacetanilide is a critical step in the production of various pharmaceutical intermediates. The selection of an appropriate nitrating agent is paramount to ensure high yield, desired regioselectivity, and operational safety. This guide provides an objective comparison of common nitrating agents for this specific transformation, supported by available experimental data and detailed protocols.
Executive Summary
The nitration of 4-fluoroacetanilide presents a regioselectivity challenge, as both the acetamido and fluoro groups are ortho,para-directing. The desired product, this compound, requires the introduction of the nitro group at the position ortho to the acetamido group. This guide evaluates three primary nitrating systems: the conventional mixed acid (a combination of nitric and sulfuric acid), nitric acid in acetic anhydride, and the more reactive nitronium tetrafluoroborate. While specific comparative data for this compound is sparse in publicly available literature, general principles of acetanilide nitration and related patent literature provide valuable insights.
Performance Comparison of Nitrating Agents
The choice of nitrating agent significantly influences the isomer distribution and overall yield of the reaction.
| Nitrating Agent | Key Characteristics | Reported Yield (Analogous Reactions) | Regioselectivity | Safety and Handling Considerations |
| Mixed Acid (HNO₃/H₂SO₄) | The most common and cost-effective nitrating agent. | Moderate to high yields for p-nitroacetanilides. | Generally favors the para-isomer due to steric hindrance at the ortho position.[1] | Highly corrosive and exothermic reaction requiring strict temperature control.[2] |
| Nitric Acid in Acetic Anhydride | A milder nitrating agent compared to mixed acid. Forms acetyl nitrate in situ. | High yields (83-94% for the subsequent 4-fluoro-2-nitroaniline). | Can favor ortho-nitration for acetanilides. | Acetic anhydride is corrosive and a lachrymator. The reaction can be exothermic. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | A powerful, pre-formed nitronium ion source. | Generally provides high yields. | Tends to favor ortho-nitration of acetanilides. | Highly reactive and moisture-sensitive.[3] Requires anhydrous reaction conditions. |
Table 1: Comparison of Nitrating Agents for Acetanilide Nitration.
Experimental Protocols
Detailed methodologies for the nitration of 4-fluoroacetanilide using the compared agents are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific laboratory conditions.
Method 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
This method is the traditional approach for nitrating aromatic compounds. Strict temperature control is crucial to minimize side reactions and enhance regioselectivity.
Materials:
-
4-Fluoroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (or concentrated nitric acid, 65-70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 4-fluoroacetanilide in glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the 4-fluoroacetanilide solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.[4]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the product.
-
Recrystallize the crude this compound from ethanol to obtain the purified product.
Method 2: Nitration using Nitric Acid in Acetic Anhydride
This method generates acetyl nitrate in situ, which can offer different selectivity compared to mixed acid.
Materials:
-
4-Fluoroacetanilide
-
Acetic Anhydride
-
Concentrated Nitric Acid (68%)
-
Acetic Acid
-
Ice
-
Deionized Water
Procedure:
-
Prepare a solution of 4-fluoroacetanilide in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., 30-70 °C) for a specified time (e.g., 50-200 seconds) as this reaction can be rapid.
-
Pour the reaction mixture into ice water to quench the reaction and precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
Method 3: Nitration using Nitronium Tetrafluoroborate (NO₂BF₄)
This method utilizes a pre-formed nitronium salt, which is a highly effective nitrating agent, often favoring ortho substitution. Anhydrous conditions are essential for this reaction.
Materials:
-
4-Fluoroacetanilide
-
Nitronium Tetrafluoroborate (NO₂BF₄)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Anhydrous workup reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-fluoroacetanilide in anhydrous acetonitrile.
-
Cool the solution to the desired temperature (e.g., 0 °C or lower).
-
Add nitronium tetrafluoroborate portion-wise to the stirred solution, maintaining the temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and a weak base solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the different nitrating agents.
References
A Comparative Guide to 4'-Fluoro-2'-nitroacetanilide and 4'-chloro-2'-nitroacetanilide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast array of intermediates, halogenated nitroaromatic compounds play a crucial role. This guide provides a detailed, objective comparison of two such key intermediates: 4'-Fluoro-2'-nitroacetanilide and 4'-chloro-2'-nitroacetanilide. We will delve into their synthesis, physical properties, and reactivity, supported by experimental data to inform your selection process in drug discovery and development.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical properties of these intermediates is essential for their handling, storage, and application in synthetic protocols. The following table summarizes the key physicochemical characteristics of this compound and 4'-chloro-2'-nitroacetanilide.
| Property | This compound | 4'-chloro-2'-nitroacetanilide |
| Molecular Formula | C₈H₇FN₂O₃[1][2] | C₈H₇ClN₂O₃[3] |
| Molecular Weight | 198.15 g/mol [1][2] | 214.60 g/mol [3] |
| CAS Number | 448-39-5[1][4] | 881-51-6[3] |
| Melting Point | 71-74 °C[2] | Not specified |
| Appearance | Light yellow to yellow to orange powder/crystal[2] | Not specified |
| Purity (Typical) | ≥ 98% (GC)[2] | Not specified |
Synthesis and Performance: A Comparative Analysis
The efficiency of synthesizing the target molecule is a critical factor in process development. Here, we compare the synthetic routes to this compound and 4'-chloro-2'-nitroacetanilide, presenting relevant experimental data where available.
Synthesis of this compound
A highly efficient, modern approach for the synthesis of the precursor 4-fluoro-2-nitroaniline involves the nitration of p-fluoroacetanilide in a microchannel reactor, followed by hydrolysis. This method boasts high yields and short reaction times. The initial nitration step directly yields this compound.
Key Performance Data:
| Parameter | Value |
| Starting Material | p-Fluoroacetanilide |
| Method | Nitration in a microchannel reactor |
| Yield | 83-94% (for the subsequent aniline) |
This high yield suggests that the nitration of p-fluoroacetanilide to this compound is a very effective transformation.
Synthesis of 4'-chloro-2'-nitroacetanilide
Traditional methods for the synthesis of nitroacetanilides involve the nitration of the corresponding acetanilide using a mixture of concentrated nitric and sulfuric acids. While specific high-yield, modern protocols for 4'-chloro-2'-nitroacetanilide are less commonly reported in publicly available literature, a relevant patent describes the synthesis of the isomeric 2-chloro-N-p-nitrophenylacetamide in high yield. This suggests that high-yielding protocols for the target molecule are feasible.
Key Performance Data (for an isomeric compound):
| Parameter | Value |
| Starting Material | p-Nitroaniline |
| Method | Acylation with chloroacetic anhydride |
| Yield | 89.3% |
This data for a related chloro-substituted nitroacetanilide indicates that efficient synthetic routes are available for this class of compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic procedures. Below are representative protocols for the synthesis of both compounds.
Protocol 1: Synthesis of this compound (via nitration of p-fluoroacetanilide)
This protocol is adapted from a high-yield synthesis of 4-fluoro-2-nitroaniline.
Materials:
-
p-Fluoroacetanilide
-
Acetic acid
-
Acetic anhydride
-
68% Nitric acid
-
Petroleum ether
-
Ice
Procedure:
-
Prepare a 40% (w/w) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride (molar ratio 1:2.4).
-
In a corning high-flux continuous flow microchannel reactor, set the flow rates of the p-fluoroacetanilide solution and 68% nitric acid to achieve a molar ratio of p-fluoroacetanilide to nitric acid of 1:1.5.
-
Preheat the reactants and carry out the nitration reaction at 30-70 °C with a residence time of 50-200 seconds.
-
The output from the reactor contains this compound. For isolation, this intermediate would typically be subjected to hydrolysis to form 4-fluoro-2-nitroaniline. The acetanilide can be isolated prior to hydrolysis if desired.
Protocol 2: General Synthesis of 4'-chloro-2'-nitroacetanilide (via nitration of 4-chloroacetanilide)
This is a general, traditional protocol for the nitration of acetanilides.
Materials:
-
4-chloroacetanilide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a flask, dissolve 4-chloroacetanilide in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour.
-
Pour the reaction mixture onto crushed ice with stirring to precipitate the crude 4'-chloro-2'-nitroacetanilide.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Reactivity and Applications in Synthesis
Both this compound and 4'-chloro-2'-nitroacetanilide are valuable intermediates, primarily due to the reactivity conferred by the nitro and acetamido groups, as well as the halogen substituent.
The presence of the electron-withdrawing nitro group ortho to the acetamido group influences the reactivity of the aromatic ring. The halogen at the 4'-position further modulates the electronic properties.
-
Fluorine vs. Chlorine: The high electronegativity of fluorine can enhance the electrophilicity of the aromatic ring, potentially influencing the rates of subsequent nucleophilic aromatic substitution reactions. In the context of drug development, the incorporation of fluorine can improve metabolic stability and binding affinity of the final molecule. Chlorine, being less electronegative than fluorine, will have a less pronounced electronic effect but is also a common substituent in bioactive molecules.
Both compounds serve as precursors to the corresponding anilines (4-fluoro-2-nitroaniline and 4-chloro-2-nitroaniline) through hydrolysis of the acetamido group. These anilines are versatile intermediates for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. For instance, this compound is a key intermediate in the development of anti-inflammatory and analgesic drugs.[2]
Synthesis Workflow Diagram
The following diagram illustrates the general synthetic pathway for the preparation of 4'-halo-2'-nitroacetanilides from the corresponding halogenated anilines.
Conclusion
Both this compound and 4'-chloro-2'-nitroacetanilide are valuable and versatile intermediates in chemical synthesis. The choice between them will largely depend on the specific requirements of the target molecule and the desired properties of the final product.
-
This compound is favored when seeking to introduce fluorine to enhance metabolic stability or binding affinity in drug candidates. Modern synthetic methods, such as those employing microchannel reactors, offer highly efficient and high-yield routes to this compound.
-
4'-chloro-2'-nitroacetanilide remains a crucial building block, particularly in the synthesis of dyes and pigments, and is readily prepared through established nitration protocols.
Ultimately, the decision should be guided by a thorough evaluation of the synthetic efficiency, cost, and the desired physicochemical and biological properties of the final product. This guide provides the foundational data and protocols to aid researchers in making an informed choice for their specific synthetic endeavors.
References
Comparative Reactivity of Halogenated 2-Nitroacetanilides in Nucleophilic Aromatic Substitution
This guide provides a comparative analysis of the reactivity of halogenated 2-nitroacetanilides, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The reactivity of halogenated 2-nitroacetanilides is primarily governed by the principles of nucleophilic aromatic substitution. In this reaction mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group.[1] The presence of strong electron-withdrawing groups, such as the nitro group (NO₂) and the acetamido group (NHCOCH₃), is crucial for activating the aromatic ring towards nucleophilic attack.[2][3] These groups, particularly when positioned ortho and para to the halogen leaving group, stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2] The formation of this intermediate is typically the rate-determining step of the reaction.[4]
Comparative Reactivity Analysis
The nature of the halogen atom significantly influences the rate of nucleophilic aromatic substitution. Contrary to the trend observed in SN1 and SN2 reactions with alkyl halides, the reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[1] This is because the rate-determining step is the initial attack by the nucleophile and the formation of the stabilized intermediate, not the cleavage of the carbon-halogen bond.[1] The high electronegativity of fluorine strongly polarizes the carbon atom to which it is attached, making it more electrophilic and thus more susceptible to nucleophilic attack. This inductive effect stabilizes the intermediate Meisenheimer complex, thereby increasing the reaction rate.
| Halogen Substituent (X) | Relative Reactivity in SNAr | Key Influencing Factors |
| Fluorine (F) | Highest | High electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic and stabilizing the intermediate carbanion.[1][4] |
| Chlorine (Cl) | High | Moderately electronegative; serves as a good leaving group while still providing sufficient activation. |
| Bromine (Br) | Moderate | Lower electronegativity compared to F and Cl, leading to a less electrophilic carbon and slower reaction rates.[5] |
| Iodine (I) | Lowest | Least electronegative of the common halogens in this series, resulting in the slowest rate of nucleophilic attack.[5] |
Reaction Mechanism and Experimental Workflow
The general mechanism for the nucleophilic aromatic substitution of a halogenated 2-nitroacetanilide involves two main steps: the formation of a resonance-stabilized Meisenheimer complex and the subsequent departure of the halide ion to yield the final product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
A typical experimental workflow for comparing the reactivity of these compounds involves synthesis, purification, and subsequent reaction with a chosen nucleophile under controlled conditions, followed by analysis to determine reaction completion or rate.
Caption: Experimental workflow for reactivity comparison.
Experimental Protocols
The following are representative protocols for the synthesis of a halogenated 2-nitroacetanilide and its subsequent use in a comparative reactivity study.
Protocol 1: Synthesis of 4-Fluoro-2-nitroacetanilide
This protocol is adapted from general nitration procedures for acetanilides.[6][7]
-
Materials:
-
4-Fluoroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Erlenmeyer flask (250 mL)
-
Beaker (1 L)
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Graduated cylinders
-
Büchner funnel and suction flask
-
Filter paper
-
-
Procedure:
-
In an Erlenmeyer flask, carefully dissolve 4-fluoroacetanilide in concentrated sulfuric acid. The mixture should be stirred gently until all the solid has dissolved.
-
Cool the flask in an ice bath until the temperature of the solution is between 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the cooled 4-fluoroacetanilide solution while maintaining the temperature below 15 °C.[8] Continuous stirring is essential during this step.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30-60 minutes.[6]
-
Pour the reaction mixture slowly onto a large volume of crushed ice with constant stirring.
-
The solid product, 4-fluoro-2-nitroacetanilide, will precipitate.
-
Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove any residual acid, and press dry.
-
Purify the product by recrystallization from ethanol to obtain the final product.[8]
-
Protocol 2: Comparative Nucleophilic Substitution Reaction
This protocol outlines a general procedure to compare the reactivity of different halogenated 2-nitroacetanilides with a common nucleophile, such as aniline.
-
Materials:
-
4-Fluoro-2-nitroacetanilide
-
4-Chloro-2-nitroacetanilide
-
Aniline (or other chosen nucleophile)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution
-
-
Equipment:
-
Round-bottom flasks with reflux condensers
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
-
Procedure:
-
Set up parallel reactions for each halogenated 2-nitroacetanilide to be tested.
-
In a round-bottom flask, dissolve a specific molar equivalent of the halogenated 2-nitroacetanilide in ethanol.
-
Add a specific molar equivalent of aniline to the solution.
-
Heat the reaction mixture to a constant temperature (e.g., reflux) and monitor the progress of the reaction over time using Thin Layer Chromatography (TLC).[9]
-
Samples should be taken at regular intervals (e.g., every 30 minutes) to observe the disappearance of the starting material and the appearance of the product spot on the TLC plate.
-
The relative reactivity can be determined by comparing the time taken for the starting material to be consumed in each reaction.
-
Upon completion, cool the reaction mixture, pour it into water, and neutralize with a sodium bicarbonate solution.
-
The product can be extracted with a suitable organic solvent, dried, and the solvent evaporated to determine the yield. Further analysis (e.g., NMR, Mass Spectrometry) can be performed for characterization.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. jcbsc.org [jcbsc.org]
- 8. prepchem.com [prepchem.com]
- 9. ivypanda.com [ivypanda.com]
Navigating the Bioactive Landscape of 4'-Fluoro-2'-nitroacetanilide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comprehensive comparison of the biological activities of compounds derived from 4'-Fluoro-2'-nitroacetanilide, a versatile chemical intermediate. By presenting available experimental data, detailed methodologies, and insights into their mechanisms of action, this document aims to facilitate further research and development in this promising area.
While this compound itself is primarily recognized as a building block in organic synthesis, its derivatives have emerged as compounds of interest with a spectrum of biological activities, notably in the realms of antimicrobial and anticancer research. The strategic placement of the fluoro and nitro groups on the acetanilide scaffold provides a unique electronic and steric environment, paving the way for the synthesis of diverse and potent bioactive molecules.
Comparative Analysis of Biological Activity
To date, research has highlighted the potential of this compound derivatives primarily in two therapeutic areas: as antimicrobial and anticancer agents. The following sections summarize the available quantitative data for key derivatives.
Antimicrobial Activity
Derivatives of this compound have been investigated for their ability to combat bacterial pathogens. A notable example, though a structural isomer (3-nitro instead of 2-nitro), is 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which has demonstrated activity against Klebsiella pneumoniae. The data for this and other related compounds are presented below.
Table 1: Antimicrobial Activity of this compound Derivatives and Analogs
| Compound ID | Derivative Structure | Target Organism | MIC (µg/mL) | Reference |
| 1 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 12.5 | [1] |
| 2 | N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Pseudomonas aeruginosa | 12.5 | [1] |
| 3 | N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [1] |
| 4 | N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Escherichia coli | 12.5 | [1] |
| 5 | N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Klebsiella pneumoniae | 25 | [1] |
Anticancer Activity
The cytotoxic potential of fluoro- and nitro-substituted acetanilide derivatives against various cancer cell lines has also been a focus of investigation. These compounds often exhibit differential activity based on the substitution pattern on the phenyl ring.
Table 2: Anticancer Activity of Fluoro-Nitro Phenylacetamide Derivatives
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [2] |
| 7 | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [2] |
| 8 | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [2] |
| 9 | Spiro-acenaphthylene tethered-[1][3][4]-thiadiazole derivative | RXF393 (Renal) | 7.01 ± 0.39 | [5] |
| 10 | Spiro-acenaphthylene tethered-[1][3][4]-thiadiazole derivative | HT29 (Colon) | 24.3 ± 1.29 | [5] |
| 11 | Spiro-acenaphthylene tethered-[1][3][4]-thiadiazole derivative | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains (e.g., K. pneumoniae, S. aureus, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute the stock solutions in CAMHB to achieve a range of test concentrations.
-
Preparation of Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add 100 µL of the standardized bacterial suspension to each well of the 96-well plate, which already contains 100 µL of the serially diluted test compounds. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7, RXF393, HT29, LOX IMVI)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate the plates for another 48-72 hours.
-
MTT Addition and Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
Antimicrobial Mechanism of Nitroaromatic Compounds
The antimicrobial activity of many nitroaromatic compounds is dependent on the reductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce cellular damage through various mechanisms, including:
-
DNA damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and inhibition of DNA replication and repair.
-
Enzyme inhibition: The reactive species can interact with and inactivate essential bacterial enzymes.
-
Oxidative stress: The futile cycling of the nitro radical anion in the presence of oxygen can generate superoxide radicals, leading to oxidative stress and cellular damage.
Caption: Reductive activation of nitroaromatic compounds and subsequent cellular targets leading to bacterial cell death.
Potential Anticancer Signaling Pathways
While specific signaling pathways for this compound derivatives are still under investigation, related fluoro-nitro-phenyl compounds are known to interfere with key signaling cascades that are often dysregulated in cancer. Two of the most critical pathways in cancer cell proliferation, survival, and drug resistance are the PI3K/Akt and MAPK/ERK pathways. It is plausible that derivatives of this compound could exert their anticancer effects by modulating these pathways.
Caption: Potential targeting of the PI3K/Akt and MAPK/ERK signaling pathways by this compound derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising scaffold for the development of novel antimicrobial and anticancer agents. The available data, though limited to a small number of analogs, suggests that modifications to this core structure can lead to potent biological activity.
Future research should focus on:
-
Systematic Synthesis and Screening: A broader library of derivatives should be synthesized and screened against a wider range of microbial pathogens and cancer cell lines to establish clear structure-activity relationships.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds is crucial for their optimization and further development.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical class. The provided data and protocols offer a starting point for further investigation, with the ultimate goal of translating these findings into novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Validated Synthesis of High-Purity 4'-Fluoro-2'-nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methodologies for the synthesis of high-purity 4'-Fluoro-2'-nitroacetanilide, a key intermediate in the development of various pharmaceuticals. We present a modern, efficient continuous flow synthesis approach alongside a traditional, robust batch nitration method. This comparison includes detailed experimental protocols, quantitative data on performance, and visual workflows to aid in selecting the most suitable method for your research and development needs.
At a Glance: Synthesis Method Comparison
| Parameter | Continuous Flow Synthesis (Microreactor) | Traditional Batch Synthesis (Mixed Acid) |
| Principle | Nitration of 4-fluoroacetanilide using nitric acid in a continuous flow system. | Electrophilic aromatic substitution of 4-fluoroacetanilide using a mixture of nitric and sulfuric acids. |
| Reaction Time | 50 - 200 seconds | 1 - 2 hours |
| Yield | High (Yields of the subsequent 4-fluoro-2-nitroaniline are reported as 83-94%[1]) | Moderate to High (Typically 60-80% for analogous non-fluorinated compounds) |
| Purity | High, with few by-products[1] | Good, requires careful purification to remove isomers. |
| Safety | Enhanced safety due to small reaction volumes and excellent heat transfer.[2][3] | Potential for thermal runaway; requires careful temperature control. |
| Scalability | Readily scalable by extending operation time or using parallel reactors. | Scaling up requires careful consideration of heat and mass transfer. |
Experimental Protocols
Method 1: Continuous Flow Synthesis in a Microreactor
This method, adapted from patent literature, offers a rapid and highly efficient route to this compound. The reaction is conducted in a microchannel reactor, which provides excellent control over reaction parameters, leading to high yields and purity.[1]
Materials:
-
4-Fluoroacetanilide
-
Acetic Acid
-
Acetic Anhydride
-
68% Nitric Acid
-
Petroleum Ether
-
Corning High-Flux Continuous Flow Microchannel Reactor
Procedure:
-
Feedstock Preparation: Prepare a 20-40% (w/w) solution of 4-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can range from 1:2.0 to 1:2.4.[1]
-
Reaction Setup: Set up the microchannel reactor system with two inlet pumps, one for the 4-fluoroacetanilide solution and one for the 68% nitric acid. The molar ratio of 4-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.[1]
-
Nitration: Pump the reagent solutions into the microreactor at flow rates of 40.0-100.0 mL/min for the acetanilide solution and 4.0-30.0 mL/min for the nitric acid.[1] The reaction is carried out at a temperature of 30-70 °C with a residence time of 50-200 seconds.[1]
-
Work-up and Isolation: The output from the reactor, containing this compound, is typically subjected to immediate hydrolysis in the same continuous system to yield 4-fluoro-2-nitroaniline. For isolation of the acetanilide intermediate, the reaction mixture would be quenched in ice-water, and the precipitated solid filtered, washed with cold water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve high purity.[4][5]
Caption: Continuous Flow Synthesis Workflow
Method 2: Traditional Batch Synthesis with Mixed Acid
This classic method involves the nitration of 4-fluoroacetanilide in a batch reactor using a mixture of concentrated nitric and sulfuric acids. While having a longer reaction time, this method is robust and can be performed with standard laboratory equipment. The following protocol is adapted from established procedures for the nitration of acetanilide.[4][6]
Materials:
-
4-Fluoroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Glacial Acetic Acid (optional, as solvent)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a flask, dissolve 4-fluoroacetanilide in concentrated sulfuric acid (or glacial acetic acid) with stirring. Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 4-fluoroacetanilide, maintaining the reaction temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30-60 minutes at the same temperature.
-
Work-up and Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude this compound will precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to remove residual acids.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a pale yellow solid.
Caption: Traditional Batch Synthesis Workflow
Product Characterization and Purity Assessment
High-purity this compound is a light yellow to orange crystalline solid.[7] The purity of the synthesized product should be confirmed by analytical methods.
| Property | Value |
| Molecular Formula | C₈H₇FN₂O₃ |
| Molecular Weight | 198.15 g/mol [7] |
| Melting Point | 71 - 74 °C |
| Appearance | Light yellow to orange powder/crystal |
| CAS Number | 448-39-5[7] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and acetyl protons, confirming the structure of the molecule.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H, C=O (amide), and NO₂ (nitro) functional groups.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Conclusion
Both the continuous flow and traditional batch synthesis methods are viable for producing this compound. The choice of method will depend on the specific requirements of the researcher or organization.
-
The continuous flow method is highly recommended for its superior efficiency, safety, and scalability, making it ideal for process development and larger-scale production.[2][3][8][9]
-
The traditional batch method , while less rapid, is a reliable and well-understood process that can be implemented with standard laboratory equipment, making it suitable for smaller-scale synthesis and proof-of-concept studies.
For the synthesis of high-purity this compound, careful execution of the chosen protocol and rigorous purification, preferably by recrystallization, are essential. The analytical data provided should be used to verify the identity and purity of the final product.
References
- 1. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. byjus.com [byjus.com]
- 5. reddit.com [reddit.com]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Flow “Fine” Synthesis: High Yielding and Selective Organic Synthesis by Flow Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Spectral Data for 4'-Fluoro-2'-nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive comparison of experimental versus theoretical spectral data for the compound 4'-Fluoro-2'-nitroacetanilide. By presenting key Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a clear, tabular format, this document aims to facilitate a deeper understanding of the compound's structural characteristics. Detailed experimental protocols are also provided to ensure reproducibility and methodological transparency.
Data Presentation: A Side-by-Side Spectral Comparison
The following tables summarize the available experimental and theoretical spectral data for this compound. This direct comparison is crucial for researchers in validating theoretical models and interpreting experimental findings.
Table 1: ¹H NMR Data (Chemical Shift δ in ppm)
| Proton Assignment | Experimental ¹H NMR (CDCl₃)[1] | Predicted ¹H NMR |
| H (Amide) | ~10.2 | 8.32 |
| H-6' | ~8.79 | 8.52 |
| H-3' | ~7.92 | 8.16 |
| H-5' | ~7.41 | 7.32 |
| CH₃ (Acetyl) | ~2.30 | 2.24 |
Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)
| Carbon Assignment | Experimental ¹³C NMR[2] | Predicted ¹³C NMR |
| C=O (Carbonyl) | Not explicitly provided | 168.8 |
| C-4' (C-F) | Not explicitly provided | 160.0 (d, J=250.5 Hz) |
| C-1' | Not explicitly provided | 137.9 |
| C-2' (C-NO₂) | Not explicitly provided | 134.3 |
| C-6' | Not explicitly provided | 125.1 |
| C-5' | Not explicitly provided | 119.9 (d, J=25.8 Hz) |
| C-3' | Not explicitly provided | 115.5 (d, J=8.1 Hz) |
| CH₃ (Acetyl) | Not explicitly provided | 25.4 |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Experimental Mass Spectrometry[3][4] | Theoretical Mass |
| Molecular Ion (M⁺) | m/z 198 | 198.04 g/mol |
| Key Fragments | m/z 156, 110, 111[3] | Not applicable |
Table 4: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Functional Group | Experimental IR (KBr Wafer)[3] | Predicted IR |
| N-H Stretch | ~3300-3500 | Data not readily available |
| C=O Stretch (Amide I) | ~1650-1700 | Data not readily available |
| N-O Stretch (Nitro) | ~1500-1550 and ~1300-1350 | Data not readily available |
| C-F Stretch | ~1100-1250 | Data not readily available |
Experimental Protocols
The following are generalized protocols for the key analytical techniques cited in this guide. These methodologies are standard for the analysis of small organic molecules.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[5] The spectra are acquired on a 400 or 500 MHz NMR spectrometer.[5] For ¹H NMR, a standard single-pulse experiment is used with a spectral width of 0-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.[5] For ¹³C NMR, a proton-decoupled single-pulse experiment is employed with a spectral width of 0-220 ppm and a significantly higher number of scans (1024-4096) due to the low natural abundance of the ¹³C isotope.[5]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
For solid samples, a small amount of this compound powder is placed directly onto the ATR crystal.[6] Pressure is applied using a swivel press to ensure optimal contact between the sample and the crystal.[6] A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired, and the background is automatically subtracted. The resulting spectrum shows the absorption of infrared radiation by the sample.
Electron Ionization Mass Spectrometry (EI-MS)
A small amount of the sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC). The molecules are then bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation.[7][8] The resulting positively charged ions and fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8] A detector records the abundance of each ion, generating a mass spectrum.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data, a fundamental process in chemical structure elucidation and verification.
Caption: Workflow for comparing experimental and theoretical spectral data.
References
- 1. This compound(448-39-5) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of 4'-Fluoro-2'-nitroacetanilide: A Guide for Laboratory Professionals
For immediate release
Researchers and drug development professionals handling 4'-Fluoro-2'-nitroacetanilide must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this halogenated nitroaromatic compound.
Proper disposal of this compound is not merely a procedural formality but a critical component of responsible chemical management. Due to its chemical structure, this compound is classified as a halogenated organic waste and requires segregation from other waste streams to prevent hazardous reactions and facilitate appropriate disposal.[1][2][3][4][5] Adherence to these guidelines is crucial for the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[6][7]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[8] Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, clearly labeled, and leak-proof container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealable container. This compound is a halogenated organic and must be collected in a designated halogenated waste stream, separate from non-halogenated solvents.[4][5]
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[9][10]
2. Container Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also indicate the hazards (e.g., "Toxic," "Irritant," "Halogenated Organic Waste").[5]
-
Ensure the date of waste accumulation is recorded on the label.
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[4]
-
Containers must be kept tightly closed except when adding waste.[4][6][7][11]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[11]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[11]
-
After thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before the container is recycled or discarded as non-hazardous solid waste.[10][11]
5. Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[7]
-
Do not attempt to transport hazardous waste yourself.[5]
Prohibited Disposal Methods:
-
DO NOT discharge this compound or its solutions into the sewer system.[8][12]
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to contaminate water, foodstuffs, or soil.[8]
Quantitative Data and Procedural Summary
While specific quantitative limits for disposal are determined by local, state, and federal regulations and the capabilities of the disposal facility, the following table summarizes the key procedural aspects.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Controlled incineration with flue gas scrubbing or in a chemical incinerator with an afterburner and scrubber. | [7][8] |
| Waste Classification | Halogenated Organic Waste | [1][2][3][4][5] |
| pH of Waste Solutions | Must comply with local regulations; generally, waste with a pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste. | [2][9] |
| Container Rinsing | Triple-rinse with the first rinsate collected as hazardous waste. | [8][11] |
| Sewer Disposal | Strictly prohibited. | [8][12] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of waste generation to its final disposal.
Caption: Workflow for the safe disposal of this compound.
It is imperative for all laboratory personnel to consult their institution's specific Environmental Health and Safety guidelines and to adhere to all local, state, and federal regulations concerning hazardous waste disposal.[7][12][13]
References
- 1. uakron.edu [uakron.edu]
- 2. nipissingu.ca [nipissingu.ca]
- 3. ethz.ch [ethz.ch]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 448-39-5 Name: this compound [xixisys.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. fishersci.com [fishersci.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
Essential Safety and Operational Guide for 4'-Fluoro-2'-nitroacetanilide
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4'-Fluoro-2'-nitroacetanilide. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₇FN₂O₃ |
| Molecular Weight | 198.15 g/mol |
| CAS Number | 448-39-5 |
| Appearance | Light yellow to yellow to orange powder or crystal |
| Melting Point | 71 - 74 °C |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications based on available data.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Double-gloving is recommended for handling corrosive or readily absorbed compounds.[3][5] Always inspect gloves for integrity before each use and change them immediately upon contamination.[3][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3][5] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
-
Storage :
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.[10]
-
Chemical Waste :
-
Contaminated Materials :
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.[3]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]
-
Don PPE : Put on the appropriate PPE, including respiratory protection.[3]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3][9]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[3]
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


